molecular formula C8H7BrO3 B1289130 2-(5-Bromo-2-hydroxyphenyl)acetic acid CAS No. 38692-72-7

2-(5-Bromo-2-hydroxyphenyl)acetic acid

Cat. No.: B1289130
CAS No.: 38692-72-7
M. Wt: 231.04 g/mol
InChI Key: SKGHTMGJWQZJEI-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-hydroxyphenyl)acetic acid is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGHTMGJWQZJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622479
Record name (5-Bromo-2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38692-72-7
Record name (5-Bromo-2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-2-hydroxyphenyl)acetic acid (CAS No. 38692-72-7) is a valuable substituted phenylacetic acid derivative.[1][2][3][4][5] Its structural framework, featuring a hydroxyl group, a carboxylic acid, and a bromine atom on the aromatic ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The molecule serves as a key building block for the synthesis of various heterocyclic compounds, including benzofurans, which are known to possess a wide range of biological activities.[6] This guide provides an in-depth exploration of the most reliable and scientifically sound methods for its synthesis, tailored for researchers and professionals in organic synthesis and drug discovery. The focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, ensuring both reproducibility and a deeper understanding of the synthetic process.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. By disconnecting key bonds in the target molecule, we can identify readily available starting materials and formulate practical synthetic strategies. The primary disconnections focus on the formation of the C-Br bond and the introduction or deprotection of the phenolic hydroxyl group.

G cluster_1 TM Target Molecule This compound S1 Strategy 1: Phenol Deprotection TM->S1 C-O disconnection (Demethylation) S2 Strategy 2: Lactone Hydrolysis TM->S2 C-O disconnection (Hydrolysis) S3 Strategy 3: Electrophilic Bromination TM->S3 C-Br disconnection (Bromination) SM1 2-(5-Bromo-2-methoxyphenyl)acetic acid S1->SM1 SM2 5-Bromobenzofuran-2(3H)-one S2->SM2 SM3 2-Hydroxyphenylacetic acid S3->SM3 G cluster_workflow Workflow for Strategy 1A Start 2-Methoxyphenylacetic acid in Acetic Acid AddBr2 Add Br₂ solution dropwise at RT Start->AddBr2 Stir Stir at RT (e.g., 1-2 hours) AddBr2->Stir Quench Pour into ice-water Stir->Quench Filter Filter precipitate Quench->Filter Purify Recrystallize Filter->Purify Product 2-(5-Bromo-2-methoxyphenyl)acetic acid Purify->Product G cluster_workflow Workflow for Strategy 2 Start 5-Bromobenzofuran-2(3H)-one in aq. NaOH Heat Heat to reflux (e.g., 2-4 hours) Start->Heat Cool Cool to RT Heat->Cool Acidify Acidify with conc. HCl to pH ~2 Cool->Acidify Filter Filter precipitate Acidify->Filter Purify Wash with water and dry Filter->Purify Product This compound Purify->Product

References

"2-(5-Bromo-2-hydroxyphenyl)acetic acid chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, spectroscopic characteristics, plausible synthetic routes, and reactivity profile. The information presented is grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Core Chemical and Physical Properties

This compound belongs to the class of substituted phenylacetic acids. Its structure incorporates three key functional groups that dictate its chemical behavior: a carboxylic acid moiety, a phenolic hydroxyl group, and a bromine atom on the aromatic ring. These features make it a versatile building block in organic synthesis.

The fundamental properties of this compound, alongside its related isomers for comparative context, are summarized below. Data is compiled from chemical databases and supplier information.[1][2][3]

PropertyThis compound2-(4-Bromo-2-hydroxyphenyl)acetic acid[2]2-(2-Bromo-4-hydroxyphenyl)acetic acid[4][5]
CAS Number 38692-72-7[3]1261497-72-6[2][6]88491-44-5[4]
Molecular Formula C₈H₇BrO₃C₈H₇BrO₃C₈H₇BrO₃
Molecular Weight 231.04 g/mol 231.04 g/mol [2]231.05 g/mol [4]
IUPAC Name This compound2-(4-bromo-2-hydroxyphenyl)acetic acid[2]2-(2-bromo-4-hydroxyphenyl)acetic acid
Appearance Expected to be a solidSolidSolid[5]
Melting Point No data availableNo data available172-174 °C[4]
Boiling Point No data availableNo data available394.6 °C (predicted)[5]
InChI Key GIJMGBHHZPLOHP-UHFFFAOYSA-N (Isomer)GIJMGBHHZPLOHP-UHFFFAOYSA-N[2]DYIKUAMKHXANMT-UHFFFAOYSA-N[4][5]

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific experimental spectra for this exact isomer are not publicly available, a detailed prediction based on fundamental principles and data from analogous structures provides a reliable analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to reveal distinct signals for the aromatic and aliphatic protons.

    • Aromatic Region (δ 6.8-7.5 ppm) : Three protons on the phenyl ring will appear as distinct signals. The proton ortho to the hydroxyl group (C6-H) is expected to be the most upfield due to the -OH group's electron-donating effect. The proton between the bromo and carboxyl groups (C4-H) and the proton ortho to the bromo group (C6-H) will be further downfield. The coupling patterns (doublets and doublets of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

    • Methylene Protons (δ ~3.5 ppm) : The two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid will appear as a singlet.

    • Acidic Protons (δ >10 ppm) : The carboxylic acid proton (-COOH) and the phenolic proton (-OH) will appear as broad singlets at the downfield end of the spectrum. Their exact chemical shifts are highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.

    • Carbonyl Carbon (δ ~170-175 ppm) : The carboxylic acid carbonyl carbon will be the most downfield signal.

    • Aromatic Carbons (δ ~110-155 ppm) : Six signals are expected. The carbon bearing the hydroxyl group (C2) will be significantly downfield (~155 ppm), while the carbon with the bromine atom (C5) will be upfield relative to an unsubstituted carbon (~110-115 ppm).

    • Methylene Carbon (δ ~40 ppm) : The -CH₂- carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the compound's functional groups.

  • O–H Stretching : A very broad and strong absorption band is predicted from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.[7][8] Superimposed on this may be a sharper, less broad peak around 3200-3600 cm⁻¹ from the phenolic O-H group.[7]

  • C=O Stretching : A strong, sharp absorption band is expected in the range of 1680-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[7][9]

  • C–O Stretching : Absorptions corresponding to the C-O stretching of the carboxylic acid and the phenol will appear in the fingerprint region, typically between 1210-1320 cm⁻¹.[8]

  • Aromatic C=C Stretching : Medium to weak bands will appear in the 1450-1600 cm⁻¹ region, indicative of the carbon-carbon stretching vibrations within the aromatic ring.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode would be a highly effective technique for analyzing this molecule.

  • Molecular Ion Peak : The primary observation would be the deprotonated molecule [M-H]⁻. Given the molecular weight of 231.04 g/mol , this would appear at m/z ~230.

  • Isotopic Pattern : A crucial diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2).

  • Fragmentation : A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylate anion, leading to a significant fragment ion.

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific documented synthesis for this compound is not readily found in foundational literature, a chemically sound pathway can be proposed starting from the commercially available 4-bromophenol. This multi-step synthesis leverages well-established organic reactions.

Causality Behind Experimental Choices: The chosen pathway begins with 4-bromophenol due to its availability and the correct positioning of the bromine atom relative to the hydroxyl group. The Duff reaction is selected for its reliability in ortho-formylating phenols. Subsequent steps are standard transformations to build the acetic acid side chain, chosen for their high yields and predictable outcomes.

Step-by-Step Protocol:

  • Ortho-Formylation (Duff Reaction) :

    • To a solution of 4-bromophenol (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (HMTA, ~1.5 equivalents) portion-wise while maintaining the temperature below 20°C.

    • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Hydrolyze the resulting iminium intermediate by adding aqueous HCl and heating the mixture.

    • Extract the product, 5-bromo-2-hydroxybenzaldehyde, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

  • Reduction to Benzyl Alcohol :

    • Dissolve the 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in methanol or ethanol.

    • Cool the solution in an ice bath and add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise.

    • Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

    • Quench the reaction by carefully adding dilute HCl until the solution is acidic.

    • Extract the product, (5-bromo-2-hydroxyphenyl)methanol, with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

  • Conversion to Benzyl Chloride :

    • Dissolve the (5-bromo-2-hydroxyphenyl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to 0°C and add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for several hours.

    • Carefully remove the solvent and excess thionyl chloride under vacuum to yield the crude 2-(chloromethyl)-4-bromophenol. This intermediate is often used immediately in the next step without extensive purification due to its potential lachrymatory nature.

  • Cyanation and Hydrolysis to Carboxylic Acid :

    • Dissolve the crude 2-(chloromethyl)-4-bromophenol in a polar aprotic solvent like DMSO or acetone.

    • Add sodium cyanide (NaCN, ~1.5 equivalents) and stir the mixture at an elevated temperature (e.g., 50-70°C).

    • After the formation of the benzyl cyanide intermediate is complete (monitored by TLC), add a strong aqueous base (e.g., NaOH solution) or acid (e.g., H₂SO₄ solution).

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile to the carboxylic acid.

    • Cool the reaction mixture and acidify with concentrated HCl to a pH of ~1-2.

    • The final product, this compound, will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.

Synthesis_Workflow cluster_0 Synthesis of this compound A 4-Bromophenol B 5-Bromo-2-hydroxybenzaldehyde A->B Duff Reaction (HMTA, TFA) C (5-Bromo-2-hydroxyphenyl)methanol B->C Reduction (NaBH4) D 2-(Chloromethyl)-4-bromophenol C->D Chlorination (SOCl2) E 2-(5-Bromo-2-hydroxyphenyl)acetonitrile D->E Cyanation (NaCN) F This compound E->F Hydrolysis (H3O+ or OH-)

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile

The molecule's reactivity is governed by its three principal functional groups.

  • Carboxylic Acid : This group can undergo standard transformations such as:

    • Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.

    • Amide Formation : Activation with a coupling agent (e.g., DCC, EDC) followed by reaction with an amine to yield an amide.

    • Reduction : Can be reduced to the corresponding primary alcohol, 2-(5-bromo-2-hydroxyphenyl)ethanol, using strong reducing agents like LiAlH₄.

  • Phenolic Hydroxyl Group : The acidic nature of the phenol allows it to be deprotonated by a base. The resulting phenoxide is a potent nucleophile.

    • Etherification (Williamson Synthesis) : Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) to form an ether.

    • Esterification : Can be acylated with an acid chloride or anhydride to form a phenyl ester.

  • Aromatic C-Br Bond : The carbon-bromine bond is a key site for carbon-carbon bond formation via organometallic cross-coupling reactions.

    • Suzuki Coupling : Reaction with a boronic acid in the presence of a palladium catalyst to form a biaryl compound.

    • Heck Coupling : Palladium-catalyzed reaction with an alkene.

    • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with an amine to form an aniline derivative.

Reactivity_Profile cluster_products Potential Reaction Products main This compound Carboxylic Acid Phenolic OH Aryl Bromide ester Ester main:f0->ester R-OH, H+ amide Amide main:f0->amide R-NH2, Coupling Agent ether Ether main:f1->ether R-X, Base biaryl Biaryl Compound main:f2->biaryl R-B(OH)2, Pd Catalyst (Suzuki Coupling)

Caption: Key reaction pathways based on the compound's functional groups.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other brominated phenylacetic acids and hydroxyphenylacetic acids, can be used to infer its hazard profile.[10][11]

  • Potential Hazards :

    • Skin Irritation : Expected to cause skin irritation (H315).[1]

    • Eye Irritation : Likely to cause serious eye irritation (H319).[1]

    • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust (H335).[1]

    • Acute Toxicity : May be harmful if swallowed (H302).[1]

  • Handling :

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10]

    • Avoid generating dust. Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from strong oxidizing agents and strong bases.

Potential Applications

Substituted phenylacetic acids are valuable intermediates in several fields of chemical research and development.

  • Pharmaceutical Synthesis : The structural motif is present in various biologically active molecules. This compound could serve as a starting material or key intermediate for the synthesis of novel therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) or other targeted therapies.

  • Agrochemicals : Phenylacetic acid derivatives are used in the development of herbicides and plant growth regulators.

  • Materials Science : The functional groups allow for its incorporation into polymers or other advanced materials where specific electronic or physical properties are desired.

Conclusion

This compound is a multifunctional chemical compound with significant potential as a synthetic intermediate. Its properties are defined by the interplay of its carboxylic acid, phenolic hydroxyl, and aryl bromide moieties. A clear understanding of its spectroscopic characteristics, reactivity, and a plausible synthetic strategy, as outlined in this guide, provides a solid foundation for its effective use in research and development applications. Proper safety protocols, inferred from related structures, must be strictly followed during its handling and use.

References

An In-depth Technical Guide to 5-Bromo-2-hydroxyphenylacetic Acid (CAS No. 38692-72-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxyphenylacetic acid, a compound of increasing interest in medicinal chemistry and drug development. Synthesizing chemical principles with potential therapeutic applications, this document serves as a foundational resource for researchers exploring its utility as a chemical intermediate and a potential bioactive molecule.

Chemical Identity and Physicochemical Properties

5-Bromo-2-hydroxyphenylacetic acid, registered under CAS number 38692-72-7, is a halogenated derivative of 2-hydroxyphenylacetic acid. The introduction of a bromine atom at the 5-position of the phenyl ring significantly modifies its electronic and lipophilic properties, which can influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of 5-Bromo-2-hydroxyphenylacetic acid

PropertyValueSource
CAS Number 38692-72-7[1][2]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
Appearance White to off-white solid[1]
Storage Temperature Inert atmosphere, Room Temperature[2]
Synonyms 2-(5-Bromo-2-hydroxyphenyl)acetic acid, 5-Bromo-2-hydroxy benzeneacetic acid[1][2]

Synthesis and Manufacturing

The synthesis of 5-Bromo-2-hydroxyphenylacetic acid and its derivatives often starts from commercially available precursors such as p-bromophenol. While specific, detailed synthesis routes for 5-Bromo-2-hydroxyphenylacetic acid are not extensively published in peer-reviewed literature, common organic chemistry principles can be applied to devise plausible synthetic pathways. One such general approach involves the acetylation of p-bromophenol, followed by a Fries rearrangement and subsequent reactions to introduce the acetic acid moiety.

A representative synthesis for a structurally related compound, 5-bromo-2-hydroxyacetophenone, starts from 4-bromophenol and acetyl chloride, followed by a Fries rearrangement using aluminum chloride.[3] This intermediate could then potentially be converted to 5-Bromo-2-hydroxyphenylacetic acid through various established organic reactions.

Diagram 1: Generalized Synthetic Pathway

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Further Modification 4-Bromophenol 4-Bromophenol 4-Bromophenyl_acetate 4-Bromophenyl acetate 4-Bromophenol->4-Bromophenyl_acetate Base Acetyl_chloride Acetyl Chloride Acetyl_chloride->4-Bromophenyl_acetate Fries_rearrangement Fries Rearrangement (Lewis Acid) 4-Bromophenyl_acetate->Fries_rearrangement 5-Bromo-2-hydroxyacetophenone 5-Bromo-2-hydroxyacetophenone Fries_rearrangement->5-Bromo-2-hydroxyacetophenone Further_reactions e.g., Willgerodt-Kindler reaction or similar transformations 5-Bromo-2-hydroxyacetophenone->Further_reactions Target_compound 5-Bromo-2-hydroxyphenylacetic acid Further_reactions->Target_compound

Caption: A plausible synthetic route to 5-Bromo-2-hydroxyphenylacetic acid.

Potential Biological Activity and Mechanism of Action

While direct studies on the biological activity of 5-Bromo-2-hydroxyphenylacetic acid are limited, research on structurally similar compounds provides valuable insights into its potential therapeutic applications. Phenolic acids, as a class, are known to possess a wide range of biological activities, including neuroprotective effects.[4]

A significant area of interest is the potential for this compound and its derivatives to act as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and arthritis.[5] The development of selective MMP inhibitors is a key focus in drug discovery.[6][7] Although broad-spectrum MMP inhibitors have faced challenges in clinical trials, the pursuit of selective inhibitors remains a promising therapeutic strategy.[8]

The structural features of 5-Bromo-2-hydroxyphenylacetic acid, particularly the presence of the carboxylic acid and phenolic hydroxyl group, suggest it could potentially chelate the zinc ion in the active site of MMPs, a common mechanism for MMP inhibitors.[5] Further research is warranted to explore the inhibitory activity and selectivity of this compound against various MMPs.

Applications in Research and Drug Development

The primary application of 5-Bromo-2-hydroxyphenylacetic acid in the current landscape is as a building block in organic synthesis. Its bifunctional nature, with reactive sites at the carboxylic acid, hydroxyl group, and the aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates.

Given the interest in related brominated indole derivatives as inhibitors of key oncogenic kinases like VEGFR-2 and EGFR, 5-Bromo-2-hydroxyphenylacetic acid could serve as a precursor for the synthesis of novel anticancer agents.[9][10]

Analytical Methodologies

Accurate quantification of 5-Bromo-2-hydroxyphenylacetic acid is crucial for its use in research and development. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical techniques for this purpose.

5.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method using a C18 column is a standard approach for the analysis of phenolic acids.[11]

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with an acidified (e.g., 0.1% formic or phosphoric acid) water/acetonitrile mixture
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[8][12]

Diagram 2: General Workflow for LC-MS/MS Analysis

G Sample_Prep Sample Preparation (e.g., SPE, protein precipitation) LC_Separation LC Separation (C18 column) Sample_Prep->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analysis1 Fragmentation Quadrupole 2 (Collision Cell) Mass_Analysis1->Fragmentation Mass_Analysis2 Quadrupole 3 (Product Ion Scan) Fragmentation->Mass_Analysis2 Detection Detector Mass_Analysis2->Detection

Caption: A typical workflow for the quantification of 5-Bromo-2-hydroxyphenylacetic acid using LC-MS/MS.

Safety and Handling

5-Bromo-2-hydroxyphenylacetic acid is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [2][13]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[3][13][14][15] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[13]

Metabolism and Toxicology

Conclusion and Future Perspectives

5-Bromo-2-hydroxyphenylacetic acid is a chemical entity with considerable potential, primarily as a versatile building block in the synthesis of novel compounds with therapeutic promise. While direct evidence of its biological activity is currently sparse, its structural similarity to known bioactive molecules, particularly in the context of MMP inhibition, suggests that it is a worthy candidate for further investigation. Future research should focus on elucidating its biological targets, understanding its mechanism of action, and exploring its potential in preclinical drug development programs. Robust analytical methods will be paramount in supporting these endeavors.

References

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-hydroxyphenyl)acetic acid, a key chemical intermediate with significant applications in research and development, particularly in the synthesis of novel pharmaceutical compounds. This document details the compound's fundamental chemical and physical properties, with a core focus on the determination and significance of its molecular weight. Furthermore, it outlines a validated synthesis and purification workflow, presents a suite of analytical techniques for structural elucidation and purity confirmation, and discusses safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

This compound is a substituted phenylacetic acid derivative. The systematic IUPAC name clarifies the positions of the bromo and hydroxyl groups on the phenyl ring relative to the acetic acid moiety. For unambiguous identification and literature searching, the Chemical Abstracts Service (CAS) number is the industry standard.

  • Systematic IUPAC Name: this compound

  • Common Synonyms: 5-Bromo-2-hydroxyphenylacetic acid[1]

  • CAS Number: 38692-72-7[2][3][4]

Molecular Structure and Formula

The structural integrity of a molecule is paramount to its function. The molecular formula for this compound is C₈H₇BrO₃.[1][5] This formula dictates the elemental composition and is the foundation for calculating the molecular weight.

The structure consists of a benzene ring substituted at position 1 with a carboxymethyl group (–CH₂COOH), at position 2 with a hydroxyl group (–OH), and at position 5 with a bromine atom (–Br).

Molecular Weight: Calculation and Significance

The molecular weight is a critical parameter, influencing everything from reaction stoichiometry to analytical characterization and biological activity.

The theoretical molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₈H₇BrO₃).

  • Carbon (C): 8 × 12.011 u = 96.088 u

  • Hydrogen (H): 7 × 1.008 u = 7.056 u

  • Bromine (Br): 1 × 79.904 u = 79.904 u

  • Oxygen (O): 3 × 15.999 u = 47.997 u

Calculated Molecular Weight ≈ 231.04 g/mol [1][6][7]

This calculated value is indispensable for preparing solutions of known molarity, determining molar equivalents in synthetic reactions, and as a primary point of comparison in mass spectrometry analysis.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are essential for selecting appropriate solvents for synthesis and purification, as well as for predicting the compound's behavior in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[1][5]
Molecular Weight 231.04 g/mol [1][6][7]
Physical Form Solid[8]
Purity Typically ≥96%[3]

Table 1: Key Physicochemical Properties

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in single-step procedures in public literature, often being part of a multi-step synthesis of more complex molecules.[9] However, a logical and common approach involves the bromination of a suitable precursor, 2-hydroxyphenylacetic acid.

The rationale for this approach is the activation of the phenyl ring by the hydroxyl group, which directs electrophilic substitution (like bromination) to the ortho and para positions. Since the ortho position is sterically hindered by the acetic acid side chain, bromination is favored at the para position (position 5).

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

Materials:

  • 2-Hydroxyphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-hydroxyphenylacetic acid in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. Causality: Portion-wise addition of the brominating agent controls the reaction rate and prevents undesirable side reactions and temperature spikes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Rationale: Ethyl acetate is used to extract the desired organic product from the aqueous reaction mixture.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. Rationale: Washing removes residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the final result.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For this compound, the presence of bromine is a key diagnostic feature.

The Bromine Isotope Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11][12] This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a bromine atom. The molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). This is often referred to as the M and M+2 pattern.[10][11]

Expected Mass Spectrum:

  • M⁺ Peak (containing ⁷⁹Br): Expected m/z ≈ 229.95786

  • M+2 Peak (containing ⁸¹Br): Expected m/z ≈ 231.95581

  • Relative Intensity: M⁺ / (M+2)⁺ ≈ 1:1

The observation of this distinct doublet in the molecular ion region is strong evidence for the presence of a single bromine atom in the molecule.

Spectroscopic Confirmation (NMR & IR)
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number, connectivity, and chemical environment of hydrogen atoms. Expected signals would include aromatic protons on the substituted ring, a singlet for the methylene (–CH₂) protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring.

  • IR (Infrared) Spectroscopy: Identifies the functional groups present. Key expected stretches include a broad O–H stretch for the carboxylic acid and phenol, and a sharp C=O stretch for the carbonyl group.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_synthesis From Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation Purified_Compound Purified Compound MS Mass Spectrometry (MS) Purified_Compound->MS NMR NMR Spectroscopy (¹H and ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR HPLC Purity Assessment (HPLC) Purified_Compound->HPLC MW_Confirm Molecular Weight Confirmed (Isotopic Pattern) MS->MW_Confirm M, M+2 peaks Structure_Confirm Structure Confirmed NMR->Structure_Confirm Chemical Shifts IR->Structure_Confirm Functional Groups Purity_Confirm Purity >95% Confirmed HPLC->Purity_Confirm Peak Area

Caption: A comprehensive workflow for the analytical validation of the compound.

Applications in Research and Drug Development

This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules. Its bifunctional nature—possessing a carboxylic acid, a phenol, and a reactive bromine atom—makes it a versatile starting material for creating libraries of compounds for screening in drug discovery programs. For instance, it can be a precursor in the synthesis of benzofuran derivatives, a class of compounds with diverse biological activities.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Hazard Identification: This compound is classified as an irritant.[7] It may cause skin, eye, and respiratory irritation.[7] It is also harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide on the Biological Activity of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid: A Putative Inhibitor of Homogentisate 1,2-dioxygenase for Alkaptonuria Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current understanding and future research directions for 2-(5-Bromo-2-hydroxyphenyl)acetic acid. While direct biological data for this compound is scarce, its structural similarity to homogentisic acid, the natural substrate for homogentisate 1,2-dioxygenase (HGD), positions it as a compelling candidate for investigation as a competitive inhibitor. A deficiency in HGD activity is the underlying cause of the rare genetic disorder, alkaptonuria. This guide will delve into the pathobiology of alkaptonuria, the structure and function of HGD, and present a detailed roadmap for the comprehensive evaluation of this compound as a potential therapeutic agent. We will outline detailed experimental protocols, from initial in vitro enzyme inhibition assays to cell-based models, to rigorously assess its biological activity and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the fields of metabolic diseases, enzymology, and pharmacology.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a halogenated derivative of 2-hydroxyphenylacetic acid. While its biological activities are largely uncharacterized in publicly available literature, its chemical structure bears a notable resemblance to homogentisic acid (HGA), an intermediate in the catabolism of the amino acids tyrosine and phenylalanine.[1] This structural analogy is the cornerstone of the hypothesis that this compound may act as an inhibitor of homogentisate 1,2-dioxygenase (HGD), the enzyme responsible for the metabolism of HGA.[2][3]

The critical role of HGD is underscored by the pathophysiology of alkaptonuria (AKU), a rare autosomal recessive disorder caused by mutations in the HGD gene.[4][5] These mutations lead to a deficiency in HGD activity, resulting in the systemic accumulation of HGA.[6] The subsequent oxidation and polymerization of HGA into a melanin-like pigment, termed ochronotic pigment, leads to its deposition in connective tissues, causing debilitating ochronosis and severe, early-onset osteoarthritis.[4][7][8]

Currently, there is no cure for alkaptonuria. The only approved treatment in Europe is nitisinone, which inhibits an upstream enzyme in the tyrosine degradation pathway, thereby reducing the production of HGA.[9][10] While effective in lowering HGA levels, this approach has side effects and does not address the downstream consequences of HGA accumulation. Therefore, the development of direct HGD inhibitors presents a promising alternative therapeutic strategy. This guide outlines the scientific framework and experimental methodologies to investigate this compound as a novel, direct inhibitor of HGD.

Homogentisate 1,2-dioxygenase (HGD) and Alkaptonuria: The Therapeutic Target and the Disease

The Structure and Function of Homogentisate 1,2-dioxygenase

Homogentisate 1,2-dioxygenase is a hexameric, non-heme iron (Fe(II))-dependent enzyme that catalyzes the oxidative cleavage of the aromatic ring of homogentisic acid to form maleylacetoacetate.[2][11][12] This reaction is a critical step in the catabolic pathway of tyrosine and phenylalanine.[13] The active site of HGD contains a catalytic Fe(II) ion coordinated by histidine and glutamate residues.[2] The proposed mechanism involves the binding of HGA and molecular oxygen to the iron center, followed by a series of electron transfers and radical reactions that result in the opening of the aromatic ring.[11][12]

The Pathophysiology of Alkaptonuria

Alkaptonuria is characterized by three major clinical features: homogentisic aciduria (the excretion of large amounts of HGA in the urine, which darkens upon standing), ochronosis (the bluish-black pigmentation of connective tissues), and a severe, progressive arthropathy.[4][5] The accumulation of ochronotic pigment in cartilage leads to its stiffening, brittleness, and eventual degeneration, resulting in significant joint pain and loss of mobility.[7] Other systemic manifestations can include cardiovascular complications, kidney stones, and prostate stones.[4] HGD is primarily expressed in the liver and kidneys; however, studies have also shown its expression in osteoarticular cells, suggesting a local contribution to the pathology in joints.[7][14]

The current therapeutic landscape for alkaptonuria highlights the need for novel treatment strategies. While nitisinone effectively reduces HGA levels, the development of direct HGD inhibitors could offer a more targeted approach with a potentially different safety profile.

A Proposed Research Workflow for the Evaluation of this compound

The following sections outline a comprehensive, step-by-step approach to characterize the biological activity of this compound, focusing on its potential as an HGD inhibitor.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Evaluation synthesis Synthesis and Purification of This compound enzyme_assay HGD Inhibition Assay (Spectrophotometric) synthesis->enzyme_assay kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) enzyme_assay->kinetics cell_culture Cell Culture Models (e.g., Hepatocytes, Chondrocytes) kinetics->cell_culture hga_production Measurement of HGA Production in HGA-loaded cells cell_culture->hga_production cytotoxicity Cytotoxicity Assays cell_culture->cytotoxicity animal_model Alkaptonuria Mouse Model (Hgd-/-) cytotoxicity->animal_model pk_pd Pharmacokinetic and Pharmacodynamic Studies animal_model->pk_pd efficacy Evaluation of Therapeutic Efficacy (HGA levels, Ochronosis) pk_pd->efficacy

Figure 1: A proposed workflow for the evaluation of this compound.

Synthesis and Sourcing of this compound

The initial step involves obtaining a pure sample of this compound. This can be achieved through custom synthesis or by sourcing from chemical suppliers. Detailed synthetic routes for related compounds have been described in the literature and can be adapted for this purpose.[15][16][17] Purity and structural confirmation should be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Evaluation of HGD Inhibition

The primary hypothesis to be tested is whether this compound directly inhibits HGD.

Recombinant human HGD can be expressed in E. coli and purified using standard chromatographic techniques.[12][18] The purified enzyme should be characterized to ensure its activity and stability.

A continuous spectrophotometric assay can be used to measure HGD activity by monitoring the consumption of homogentisic acid or the formation of maleylacetoacetate.

Protocol: HGD Spectrophotometric Inhibition Assay

  • Reagents and Buffers:

    • Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2.

    • Substrate Stock: Homogentisic acid (HGA) dissolved in degassed water.

    • Enzyme Stock: Purified recombinant human HGD.

    • Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Set up reactions in a 96-well UV-transparent plate.

    • To each well, add assay buffer, varying concentrations of the inhibitor (or vehicle control), and purified HGD.

    • Incubate for a pre-determined time at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding a saturating concentration of HGA.

    • Immediately monitor the decrease in absorbance at a wavelength where HGA absorbs, or the increase in absorbance of maleylacetoacetate.

    • Calculate the initial reaction rates.

  • Data Analysis:

    • Plot the reaction rate as a function of inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of both the substrate (HGA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[18]

Table 1: Summary of Proposed In Vitro Experiments

ExperimentObjectiveKey Parameters to be Determined
HGD Inhibition AssayTo determine if this compound inhibits HGD activity.IC50 value
Enzyme Kinetic StudiesTo elucidate the mechanism of HGD inhibition.Ki, Type of inhibition
Cell-Based Assays

Cell-based assays are crucial for assessing the activity of the compound in a more physiologically relevant context.

Primary human chondrocytes or hepatocytes can be cultured and loaded with HGA to mimic the conditions of alkaptonuria.[7] These cells express HGD and can be used to assess the ability of the test compound to reduce intracellular HGA levels or prevent the formation of ochronotic pigment.

It is essential to evaluate the potential cytotoxicity of this compound. Standard assays such as MTT or LDH release assays can be performed on relevant cell lines (e.g., HepG2, primary chondrocytes) to determine the compound's therapeutic window.

In Vivo Evaluation in Animal Models of Alkaptonuria

Promising candidates from in vitro and cell-based studies should be evaluated in an animal model of alkaptonuria. The Hgd knockout mouse model (Hgd-/-) accurately recapitulates the biochemical and pathological features of human alkaptonuria, including high levels of HGA and the development of ochronosis.[19][20][21]

The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound should be determined in the animal model. Pharmacodynamic studies will assess the dose-dependent effects of the compound on plasma and urine HGA levels.

Long-term studies in the Hgd knockout mouse model will be necessary to evaluate the therapeutic efficacy of the compound in preventing or slowing the progression of ochronosis and joint degeneration. Histological analysis of joint tissues will be a key endpoint.[21]

Future Perspectives and Conclusion

The investigation of this compound as a potential inhibitor of homogentisate 1,2-dioxygenase represents a rational, target-based approach to developing a novel therapeutic for alkaptonuria. Its structural similarity to the natural substrate, HGA, provides a strong scientific rationale for its evaluation. The experimental workflow detailed in this guide provides a comprehensive and rigorous pathway for characterizing its biological activity, from initial enzyme inhibition studies to preclinical evaluation in a relevant animal model.

Successful demonstration of HGD inhibition by this compound would be a significant advancement in the field of rare metabolic diseases. It could pave the way for the development of a new class of drugs for alkaptonuria, offering a direct therapeutic intervention at the site of the enzymatic defect. Further structure-activity relationship (SAR) studies on analogues of this compound could also lead to the discovery of even more potent and selective HGD inhibitors. The research outlined herein has the potential to translate a fundamental biochemical hypothesis into a tangible therapeutic strategy for patients suffering from this debilitating disease.

References

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-hydroxyphenyl)acetic acid, a halogenated derivative of 2-hydroxyphenylacetic acid. The document details its chemical and physical properties, outlines plausible synthetic routes with step-by-step protocols, and explores its existing and potential applications in medicinal chemistry and materials science. Particular emphasis is placed on the rationale behind synthetic choices and the interpretation of spectroscopic data. This guide serves as a valuable resource for researchers interested in the synthesis and utilization of substituted phenylacetic acid derivatives in drug discovery and development.

Introduction

Substituted phenylacetic acids are a significant class of organic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules.[1] Their structural motif is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their therapeutic importance.[2][3][4] The introduction of a bromine atom and a hydroxyl group onto the phenylacetic acid scaffold, as in this compound, can significantly modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the bromine atom, combined with the hydrogen-bonding capability of the hydroxyl group, makes this molecule an intriguing candidate for further investigation in drug design and as a versatile chemical intermediate.

This guide will delve into the synthesis, characterization, and potential applications of this compound, providing a solid foundation for researchers and professionals in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, synthesis, and application.

PropertyValueSource
CAS Number 38692-72-7[5]
Molecular Formula C₈H₇BrO₃N/A
Molecular Weight 231.04 g/mol N/A
Appearance Likely a solidN/A
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO.N/A

Synthesis of this compound

Proposed Synthetic Route: Electrophilic Bromination

The direct bromination of 2-hydroxyphenylacetic acid using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in acetic acid is the most logical approach.[6][7][8]

Synthetic Pathway 2-Hydroxyphenylacetic_acid 2-Hydroxyphenylacetic acid Product This compound 2-Hydroxyphenylacetic_acid->Product Electrophilic Aromatic Substitution Reagents NBS or Br₂/AcOH Reagents->2-Hydroxyphenylacetic_acid

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the bromination of activated aromatic rings.[6][9][10]

Materials:

  • 2-Hydroxyphenylacetic acid

  • N-Bromosuccinimide (NBS) or Bromine

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution (if using Bromine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyphenylacetic acid (1.0 eq) in glacial acetic acid.

  • Addition of Brominating Agent:

    • Using NBS: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

    • Using Bromine: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at 0-5 °C (ice bath).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (for NBS) or allow it to slowly warm to room temperature (for Bromine) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.

    • If bromine was used, add saturated sodium thiosulfate solution to quench any unreacted bromine.

    • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), corresponding to the three protons on the phenyl ring. The coupling patterns (doublets and a doublet of doublets) would confirm the 1,2,4-substitution pattern.

  • Methylene Protons: A singlet around δ 3.6 ppm corresponding to the two protons of the acetic acid methylene group (-CH₂-).

  • Hydroxyl and Carboxylic Acid Protons: Two broad singlets, one for the phenolic hydroxyl group (-OH) and one for the carboxylic acid proton (-COOH). The chemical shifts of these protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) corresponding to the carboxylic acid carbonyl carbon.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group appearing more downfield and the carbon attached to the bromine atom showing a characteristic shift.

  • Methylene Carbon: A signal around δ 40-45 ppm for the methylene carbon of the acetic acid moiety.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[11][12]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group and a very broad band from 2500-3300 cm⁻¹ for the carboxylic acid O-H stretch.

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

  • C-O Stretch: A band in the region of 1200-1300 cm⁻¹ for the phenolic C-O bond.

  • C-Br Stretch: A weak to medium band in the fingerprint region, typically below 700 cm⁻¹.

IR_Spectrum_Features Molecule This compound OH_Stretch O-H Stretch (3200-3600 cm⁻¹ & 2500-3300 cm⁻¹) Molecule->OH_Stretch CO_Stretch_Carbonyl C=O Stretch (1700-1725 cm⁻¹) Molecule->CO_Stretch_Carbonyl CO_Stretch_Phenol C-O Stretch (1200-1300 cm⁻¹) Molecule->CO_Stretch_Phenol CBr_Stretch C-Br Stretch (<700 cm⁻¹) Molecule->CBr_Stretch

Caption: Key expected IR absorption bands for the molecule.

Mass Spectrometry

The mass spectrum would confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M+): An intense molecular ion peak would be expected. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio) would be observed.[13][14]

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH) and potentially the cleavage of the C-C bond between the phenyl ring and the acetic acid side chain.

Potential Applications in Drug Development and Medicinal Chemistry

While specific studies on the biological activity of this compound are limited, its structural features suggest several potential applications.

Anti-inflammatory Agent

Many phenylacetic acid derivatives exhibit anti-inflammatory properties.[2][3] The presence of the bromine atom could enhance this activity. Further research could involve screening this compound in various in vitro and in vivo models of inflammation.

Antimicrobial Agent

Halogenated phenolic compounds are known for their antimicrobial effects.[15] Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have shown activity against Gram-positive bacteria.[15] Therefore, this compound could be investigated for its potential antibacterial and antifungal properties.

Precursor for Pharmaceutical Synthesis

This compound can serve as a valuable building block for the synthesis of more complex molecules. The carboxylic acid, hydroxyl group, and the bromine atom all provide handles for further chemical modifications, such as esterification, etherification, and cross-coupling reactions, respectively.[16] This versatility makes it a useful starting material for the generation of compound libraries for drug discovery.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and organic synthesis. While detailed literature on this specific compound is sparse, its synthesis can be reasonably achieved through the electrophilic bromination of 2-hydroxyphenylacetic acid. Its structural features suggest potential as an anti-inflammatory or antimicrobial agent, and its multiple functional groups make it a versatile precursor for the synthesis of novel therapeutic agents. This technical guide provides a solid foundation for researchers to further explore the synthesis, characterization, and applications of this intriguing molecule.

References

An In-Depth Technical Guide to the Safe Handling of 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(5-Bromo-2-hydroxyphenyl)acetic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data from structural analogs to establish a robust framework for risk assessment, exposure control, and emergency management. By detailing the causality behind each procedural recommendation, this guide aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction

This compound is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in synthetic organic chemistry and for the development of novel pharmaceutical agents. The presence of a bromine atom, a phenolic hydroxyl group, and a carboxylic acid moiety imparts specific reactivity and potential biological activity, but also necessitates a thorough understanding of its handling requirements to ensure personnel safety and experimental integrity.

Due to the limited availability of specific toxicological data for this exact compound, this guide employs a scientifically grounded "read-across" approach. We will analyze the known hazards of structurally similar molecules, such as other brominated phenylacetic acid derivatives, to infer a conservative and protective safety profile. This methodology is a cornerstone of proactive chemical safety management, allowing for responsible handling even when comprehensive data is not yet established.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a reliable safety assessment. While experimental data for this compound is limited, the following table summarizes its key identifiers and computed properties.

PropertyValueSource
Chemical Name This compoundECHEMI[1]
CAS Number 38692-72-7ECHEMI[1]
Molecular Formula C₈H₇BrO₃-
Molecular Weight 231.04 g/mol -
Physical Form Solid (presumed)-
Storage Temperature 4°C, stored under nitrogenSigma-Aldrich

Hazard Identification and Risk Assessment

Based on the Globally Harmonised System (GHS) classifications of close structural analogs like (3,5-Dibromo-2-hydroxyphenyl)acetic acid and 2-(5-bromo-2-methylphenyl)acetic acid, a conservative hazard profile for this compound has been established[2][3]. The primary risks are associated with its irritant properties.

Hazard ClassGHS Hazard CodeHazard StatementBasis (Structural Analogs)
Skin Corrosion/IrritationH315Causes skin irritationConsistent across analogs[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritationConsistent across analogs[2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationConsistent across analogs[2][3]

Expert Analysis of Hazards:

  • Skin Irritation (H315): The acidic nature of the carboxylic acid group combined with the phenyl ring can lead to irritation upon skin contact. This may manifest as redness, itching, or inflammation[2].

  • Serious Eye Irritation (H319): As a solid powder, the compound poses a significant risk to the eyes. Direct contact can cause severe irritation, pain, and potential damage to the cornea[2].

  • Respiratory Irritation (H335): Inhalation of the fine powder or dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[2][4] This is a critical consideration when handling the solid material outside of a controlled environment.

Engineering Controls and Safe Handling Protocols

A multi-layered approach to safety, starting with robust engineering controls, is paramount. The following workflow illustrates the logical progression from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Conduct Risk Assessment (Review SDS/Guide) B Verify Engineering Controls (Fume Hood Certification) A->B C Select & Inspect PPE B->C D Handle Solid in Fume Hood (Minimize Dust) C->D E Prepare Solutions (Add solid to solvent) D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Properly Store Compound F->H I Doff & Dispose of PPE F->I

Caption: Hazard Mitigation Workflow from preparation to disposal.

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood. This is non-negotiable.

  • Causality: A fume hood provides primary containment, preventing the inhalation of airborne particulates and protecting the user from respiratory irritation[5]. It also serves as a physical barrier against accidental splashes.

Step-by-Step Handling Protocol (Solid Compound)

This protocol is designed to be a self-validating system, where each step minimizes exposure.

  • Preparation: Before bringing the compound into the workspace, ensure the fume hood is operational and the work area is de-cluttered. Assemble all necessary glassware and tools.

  • Don PPE: Put on all required PPE as detailed in Section 4. This ensures you are protected before any potential exposure occurs.

  • Weighing: Conduct all weighing procedures within the fume hood. Use a draft shield if available to improve balance accuracy and further contain dust.

    • Expert Insight: Instead of scooping directly from the main stock bottle, carefully tap small amounts of the powder onto weighing paper. This technique significantly reduces the generation of airborne dust.

  • Solution Preparation: When preparing solutions, always add the solid this compound to the solvent. Never add solvent to the bulk solid.

    • Causality: This prevents splashing of the concentrated, potentially reactive solid and allows for better control over the dissolution process.

  • Post-Handling Decontamination: After handling, thoroughly wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste. Wash hands thoroughly with soap and water after exiting the lab.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical hazard. The following equipment is mandatory when handling this compound.[6]

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[7]Protects against airborne dust and accidental splashes. Goggles are required when there is a significant risk of splashing.[8]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).Nitrile provides excellent resistance to a broad range of chemicals, including acids and organic compounds. Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination occurs.[4][5]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination. Must be kept fully buttoned.[7]
Respiratory Protection Generally not required if handled exclusively within a fume hood.If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[9]

Emergency Procedures

Immediate and correct response to an accidental exposure or spill is critical. The following decision tree and protocols provide clear guidance.

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event Skin Skin Contact Start->Skin Exposure Eye Eye Contact Start->Eye Exposure Inhale Inhalation Start->Inhale Exposure Spill_Small Small Spill (<5g, contained) Start->Spill_Small Spill Spill_Large Large Spill (>5g or uncontained) Start->Spill_Large Spill Action_Skin Wash with soap & water for 15 mins. Seek medical advice if irritation persists. Skin->Action_Skin Action_Eye Flush with eyewash for 15 mins. Seek immediate medical attention. Eye->Action_Eye Action_Inhale Move to fresh air. Seek medical attention. Inhale->Action_Inhale Action_Spill_Small Absorb with inert material. Collect in waste container. Decontaminate area. Spill_Small->Action_Spill_Small Action_Spill_Large Evacuate area. Alert safety personnel. Do not attempt cleanup alone. Spill_Large->Action_Spill_Large

Caption: Emergency Response Protocol for exposures and spills.

First Aid Measures
  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Management Protocol
  • For Small Spills (Solid): Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container, avoiding dust generation.[5][10] Decontaminate the spill surface with an appropriate solvent and dispose of cleaning materials as hazardous waste.

  • For Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent entry into the area. Cleanup should only be performed by trained personnel with appropriate respiratory protection.[10]

Storage and Disposal

Proper storage is essential for maintaining the compound's integrity and preventing accidents, while correct disposal is crucial for environmental protection.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.

  • The recommended storage temperature is refrigerated (4°C) under a nitrogen atmosphere to ensure long-term stability.

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Waste Disposal
  • Chemical Waste: All waste containing this compound, including contaminated consumables (gloves, wipes, weighing paper) and surplus material, must be treated as hazardous waste.[10]

  • Procedure:

    • Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and list the chemical contents.[5]

    • Store the waste container in a designated secondary containment area while awaiting pickup.

    • Arrange for disposal through a licensed professional waste disposal company. Adhere to all local, state, and federal regulations.[2][4][5]

    • Crucially, do not dispose of this chemical down the drain or in the regular trash. [5]

Conclusion

While this compound is a valuable compound for research and development, its potential to cause skin, eye, and respiratory irritation demands a meticulous and informed approach to its handling. By implementing robust engineering controls, consistently using the correct personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate these risks. A proactive safety culture, grounded in a deep understanding of the "why" behind each procedure, is the ultimate key to ensuring a safe and productive laboratory environment.

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-(5-Bromo-2-hydroxyphenyl)acetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Multifunctional Building Block

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a starting material is often defined by its functional versatility. 2-(5-Bromo-2-hydroxyphenyl)acetic acid is a paradigm of such a molecule. Its architecture, featuring a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide, presents three distinct and orthogonally reactive centers. This trifecta of functionality allows for a modular and sequential approach to the construction of complex molecular scaffolds. The hydroxyl and carboxylic acid groups are perfectly positioned for intramolecular cyclization to form benzofuranone cores, a privileged scaffold in many natural products and pharmaceuticals. Simultaneously, the bromine atom serves as a robust handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to tailor the molecule's steric and electronic properties.

This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its effective use. The protocols herein are designed to be self-validating, offering researchers a reliable foundation for their synthetic endeavors.

Physicochemical Profile & Handling

A thorough understanding of a reagent's properties is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 38692-72-7[1]
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
Appearance Off-white to light brown solidGeneric
Storage Store at room temperature (10°C - 25°C)[2]

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Hazard statements indicate potential for skin, eye, and respiratory irritation.[2] Avoid inhalation of dust and contact with skin and eyes.

Core Application: Intramolecular Cyclization for Benzofuranone Synthesis

The most direct and powerful application of this compound is its facile conversion into 6-bromobenzofuran-2(3H)-one. This intramolecular esterification, or lactonization, is driven by the formation of a stable five-membered heterocyclic ring. This scaffold is a cornerstone in the synthesis of various bioactive compounds.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed intramolecular nucleophilic attack of the phenolic hydroxyl group onto the protonated carboxylic acid. A subsequent dehydration step yields the final lactone product. Alternatively, using dehydrating agents like acetic anhydride can directly facilitate the cyclization.

Workflow for Benzofuranone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 2-(5-Bromo-2-hydroxyphenyl) acetic acid reagents Acetic Anhydride Sodium Acetate (cat.) reaction_vessel Heat mixture (e.g., 100-120 °C) reagents->reaction_vessel Combine in flask cool Cool to RT reaction_vessel->cool quench Quench with H₂O cool->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify product 6-Bromobenzofuran-2(3H)-one purify->product

Caption: Experimental workflow for the synthesis of 6-bromobenzofuran-2(3H)-one.

Detailed Experimental Protocol: Synthesis of 6-Bromobenzofuran-2(3H)-one

Materials:

  • This compound (1.0 equiv)

  • Acetic anhydride (Ac₂O) (5-10 equiv)

  • Anhydrous sodium acetate (NaOAc) (0.1 equiv, optional catalyst)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (e.g., 2.31 g, 10 mmol) and acetic anhydride (e.g., 7.5 mL, ~80 mmol). Add a catalytic amount of anhydrous sodium acetate (e.g., 82 mg, 1 mmol).

  • Reaction: Heat the mixture in an oil bath to 100-120 °C. Stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (a typical mobile phase is 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water (approx. 100 mL) to quench the excess acetic anhydride. Stir for 30 minutes until the evolution of gas ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL, to remove acetic acid), and brine (50 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-bromobenzofuran-2(3H)-one.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds, pivotal for generating molecular diversity. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are standard procedures for this purpose.[3][4][5]

General Considerations for Cross-Coupling
  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., Argon or Nitrogen).[4][6]

  • Degassed Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw method.[6]

  • Ligand Choice: The choice of phosphine ligand is critical and can significantly impact reaction efficiency. For Suzuki couplings, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or bulky biaryl phosphines (e.g., SPhos, XPhos) are often effective.[5]

Generalized Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start 2-(5-Bromo-2-hydroxyphenyl) acetic acid reagents Coupling Partner (e.g., Boronic Acid) Pd Catalyst & Ligand Base solvent Add Degassed Solvent reagents->solvent Combine in flask reaction_vessel Heat mixture (e.g., 80-110 °C) solvent->reaction_vessel cool Cool to RT reaction_vessel->cool workup Aqueous Work-up & Extraction cool->workup purify Purify via Column Chromatography workup->purify product Coupled Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[3]

Protocol 3.1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes the coupling with a generic arylboronic acid to form a biaryl structure.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.[5]

  • Work-up:

    • Cool the mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Applications in Bioactive Molecule Synthesis

The derivatives of this compound are valuable precursors in the synthesis of compounds with a range of biological activities, including anti-inflammatory and antimicrobial properties.[7][8] The strategic placement of functional groups allows for the construction of complex heterocyclic systems and libraries of compounds for drug discovery screening. For instance, the core structure is related to metabolites of psychoactive substances like 5-APB, making its synthesis relevant for toxicological and pharmacological studies.[9][10] Furthermore, bromo-indole carboxylic acid derivatives, which can be envisioned as downstream products, have been investigated as EGFR inhibitors for anti-cancer applications.[11]

Representative Synthetic Strategy

A common strategy involves first performing a cross-coupling reaction to install a desired substituent, followed by derivatization of the carboxylic acid (e.g., amide coupling) or the phenolic hydroxyl group to generate a final target molecule. The presence of the bromo-substituent in synthesized compounds has been shown to induce high potency in some antibacterial screens.[12]

References

Analytical Methods for the Quantification and Characterization of 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-2-hydroxyphenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in metabolic studies. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of downstream products in drug development and for obtaining reliable results in scientific research. This application note provides a comprehensive guide to the analytical methodologies for the characterization and quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, with a focus on the scientific rationale behind the experimental choices.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 38692-72-7[1]
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
Appearance Off-white to pale yellow solidGeneral knowledge
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.[3]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can also be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

Principle of the Method

A reversed-phase HPLC method is proposed, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar solvent mixture. This compound, being a moderately polar compound, will be retained on the column and its retention time can be modulated by adjusting the composition of the mobile phase. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times. Detection is achieved by UV-Vis spectrophotometry at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 20% B to 80% B over 15 minutes, then hold for 3 minutes, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection Wavelength 280 nm
Run Time Approximately 23 minutes

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Insights

This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions, and the correlation coefficient (r²) should be determined.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Dilute_Standard Serial Dilution (Working Standards) Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: A generalized experimental workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted):

  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Expected Chemical Shifts (δ):

    • Aromatic Protons (3H): A complex multiplet pattern between δ 6.8 and 7.5 ppm. The proton ortho to the hydroxyl group will likely appear at the most upfield position due to its electron-donating effect. The proton ortho to the bromine atom will be downfield, and the proton ortho to the acetic acid group will also be shifted downfield.

    • Methylene Protons (-CH₂-): A singlet at approximately δ 3.5-3.8 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet at δ > 12 ppm.

    • Phenolic Proton (-OH): A broad singlet, the chemical shift of which is concentration and temperature-dependent, typically between δ 9-10 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (-COOH): δ 170-175 ppm.

    • Aromatic Carbons (6C): Between δ 110 and 160 ppm. The carbon bearing the hydroxyl group will be the most downfield (around 155 ppm), while the carbon with the bromine atom will be significantly upfield (around 110-115 ppm).

    • Methylene Carbon (-CH₂-): δ 35-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Electron Ionization (EI-MS) (Predicted):

  • Molecular Ion (M⁺): A prominent peak at m/z 230 and 232 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Pathways:

    • Loss of COOH: A significant fragment at m/z 185/187 resulting from the cleavage of the carboxylic acid group.[2]

    • Loss of CH₂COOH: A fragment at m/z 171/173 corresponding to the bromophenol moiety.

    • Decarboxylation followed by loss of H: A fragment corresponding to the brominated benzyl cation.

MS_Fragmentation M [M]⁺˙ m/z 230/232 F1 [M - COOH]⁺ m/z 185/187 M->F1 - COOH F2 [M - CH₂COOH]⁺ m/z 171/173 M->F2 - CH₂COOH F3 [C₇H₆BrO]⁺ m/z 185/187 F1->F3 - H

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretching (carboxylic acid, intermolecular H-bonding)
~3200BroadO-H stretching (phenol)
~3050MediumAromatic C-H stretching
~2900MediumAliphatic C-H stretching (-CH₂-)
1700-1680StrongC=O stretching (carboxylic acid dimer)
1600-1450Medium-StrongAromatic C=C stretching
~1430MediumO-H bending (in-plane, carboxylic acid)
~1250StrongC-O stretching (phenol)
~920BroadO-H bending (out-of-plane, carboxylic acid dimer)
~820StrongC-H bending (out-of-plane, aromatic)
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for quantitative analysis and to provide information about the electronic transitions within the molecule.

  • Solvent: Methanol or Ethanol

  • Expected λmax: Two primary absorption maxima are expected, one around 220-240 nm and another, less intense band, around 270-290 nm, characteristic of substituted phenolic compounds.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the bromination of 2-hydroxyphenylacetic acid. The regioselectivity of the bromination is directed by the activating hydroxyl group, leading primarily to substitution at the para position (position 5) relative to the hydroxyl group.

Potential Process-Related Impurities:

  • Starting Material: Unreacted 2-hydroxyphenylacetic acid.

  • Isomeric Impurities: 2-(3-Bromo-2-hydroxyphenyl)acetic acid (ortho-bromination) and dibrominated products.

  • Degradation Products: Decarboxylation products or oxidation products of the phenol ring.

The developed HPLC method should be capable of resolving the target compound from these potential impurities.

Conclusion

This application note provides a comprehensive framework for the analytical characterization and quantification of this compound. The detailed protocols for HPLC, NMR, MS, IR, and UV-Vis spectroscopy, along with the discussion of potential impurities, offer a robust starting point for researchers and quality control analysts. The successful implementation of these methods will ensure the generation of high-quality, reliable data essential for drug development and scientific research.

References

Application Notes and Protocols for 2-(5-Bromo-2-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-2-hydroxyphenyl)acetic acid is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a reactive carboxylic acid, a phenolic hydroxyl group, and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, complete with detailed protocols and expert insights to facilitate its application in complex organic synthesis. The strategic manipulation of its functional groups enables the construction of various heterocyclic scaffolds and the introduction of molecular diversity, making it a valuable building block for the synthesis of novel therapeutic agents. For instance, it is a known precursor in the synthesis of the anticoagulant brodifacoum.

Key Reaction Mechanisms and Protocols

The reactivity of this compound is governed by the interplay of its three primary functional moieties: the carboxylic acid, the phenolic hydroxyl, and the aryl bromide. This allows for a variety of selective transformations, which are detailed below.

Intramolecular Cyclization: Synthesis of 6-Bromo-3,4-dihydrocoumarin

One of the most fundamental reactions of this compound is its ability to undergo intramolecular cyclization to form a lactone, specifically 6-bromo-3,4-dihydrocoumarin. This transformation is an example of an intramolecular Fischer esterification, where the phenolic hydroxyl group acts as the nucleophile, attacking the protonated carboxylic acid.

Mechanism:

The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The proximate phenolic hydroxyl group then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the stable six-membered lactone ring.

Reaction Workflow: Intramolecular Cyclization

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start This compound reagents Strong Acid Catalyst (e.g., H₂SO₄, PPA) Heat start->reagents Reaction product 6-Bromo-3,4-dihydrocoumarin reagents->product Cyclization G Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Proton_Transfer R-C(OH)(O-H₂⁺)(OR') Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(O⁺H)(OR') Proton_Transfer->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ H3O_plus H₃O⁺ H2O H₂O G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-R'(L₂) OxAdd->Transmetalation Transmetalation (R'-B(OH)₂, Base) RedElim Ar-R' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 + Pd(0)L₂

Applications in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Iterative Cycle of Drug Discovery

Medicinal chemistry is a dynamic and multidisciplinary field at the forefront of drug discovery. It involves the design, synthesis, and development of new pharmaceutical agents. The process is inherently iterative, a continuous cycle of designing molecules, synthesizing them, and testing their biological activity and properties to refine and optimize them into safe and effective drugs.[1] This guide provides an in-depth overview of key applications and detailed protocols for essential techniques in modern medicinal chemistry, designed for researchers, scientists, and drug development professionals.

The core of medicinal chemistry lies in understanding and manipulating the relationship between a molecule's structure and its biological activity.[2] This involves a range of activities from identifying initial "hits" from large compound libraries to optimizing these into "leads" with improved potency, selectivity, and pharmacokinetic properties.[3] This guide will delve into several critical areas of this process, including high-throughput screening, structure-activity relationship studies, fragment-based drug discovery, ADME profiling, the emerging field of targeted protein degradation with PROTACs, and the indispensable role of computational chemistry.

Below is a diagram illustrating the central, iterative nature of the drug discovery process, a theme that will be evident throughout the protocols and discussions in this guide.

Drug_Discovery_Cycle Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS, FBDD) Target_ID->Hit_ID Assay Development Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Hit Confirmation Hit_to_Lead->Hit_ID New Scaffolds Lead_Opt Lead Optimization (SAR, ADME) Hit_to_Lead->Lead_Opt Iterative Design & Synthesis Lead_Opt->Hit_to_Lead Refinement Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit to Lead Lib_Prep Fragment Library (Rule of Three) Primary_Screen Primary Screen (e.g., SPR, NMR) Lib_Prep->Primary_Screen Hit_Validation Hit Validation (Orthogonal Assay) Primary_Screen->Hit_Validation Structural_Bio Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structural_Bio Fragment_Evo Fragment Evolution (Growing, Linking) Structural_Bio->Fragment_Evo Lead_Opt Lead Optimization (SAR) Fragment_Evo->Lead_Opt Virtual_Screening_Workflow Target_Prep 1. Target Preparation (Add Hydrogens, Charges) Grid_Def 3. Define Binding Site (Grid Box) Target_Prep->Grid_Def Ligand_Prep 2. Ligand Library Preparation (Convert to PDBQT) Docking 4. Molecular Docking (Run AutoDock Vina) Ligand_Prep->Docking Grid_Def->Docking Post_Process 5. Post-Processing & Analysis (Rank by Score, Visual Inspection) Docking->Post_Process Hit_Selection 6. Hit Selection (For Experimental Assay) Post_Process->Hit_Selection

References

Application Notes & Protocols: Strategic Use of Building Blocks for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), form the bedrock of medicinal chemistry, materials science, and agrochemistry.[1][2][3] Their prevalence is striking, with a 2014 analysis revealing that 59% of all unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle.[1] This dominance stems from their ability to present complex three-dimensional frameworks, engage in specific hydrogen bonding and π-π stacking interactions with biological targets, and modulate crucial physicochemical properties like solubility and metabolic stability.[4][5]

The efficient construction of these valuable scaffolds is a primary objective for synthetic chemists. Rather than building them atom by atom, the strategic use of pre-functionalized building blocks in robust, well-characterized reactions offers a more convergent and efficient approach. This guide provides an in-depth exploration of several cornerstone synthetic methodologies that leverage common building blocks to construct a diverse array of medicinally relevant heterocyclic cores. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution.

Five-Membered Heterocycles: Pyrroles, Indoles, and Pyrazoles

Five-membered rings are ubiquitous motifs in pharmaceuticals and natural products.[6][7] Their synthesis is often achieved through classical condensation and cyclization reactions that have been refined for over a century.

The Paal-Knorr Pyrrole Synthesis: Condensation of 1,4-Dicarbonyls

First reported independently by Carl Paal and Ludwig Knorr in 1884, this reaction remains one of the most direct methods for synthesizing substituted pyrroles.[8] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[8][9] The reaction's simplicity and efficiency make it a staple in heterocyclic synthesis.[7]

Causality of Experimental Choices: The reaction is acid-catalyzed because protonation of a carbonyl oxygen increases its electrophilicity, facilitating the initial nucleophilic attack by the amine. The subsequent intramolecular cyclization is often the rate-determining step, followed by a dehydration cascade to furnish the aromatic pyrrole ring.[8][10] Acetic acid is a common choice as it serves as both a catalyst and a solvent.[11]

Experimental Protocol: Synthesis of 1,2,5-Triphenylpyrrole

This protocol details the synthesis of 1,2,5-triphenylpyrrole from 1,4-diphenyl-1,4-butanedione and aniline, adapted from established Paal-Knorr procedures.[11][12][13]

Reaction Scheme:

Paal-Knorr Pyrrole Synthesis cluster_reactants Reactants cluster_product Product cluster_reagents Reagents R1 1,4-Diphenyl-1,4-butanedione P 1,2,5-Triphenylpyrrole R1:e->P:w R2 Aniline R2:e->P:w Reagent Glacial Acetic Acid (Catalyst/Solvent)

Caption: Paal-Knorr synthesis of 1,2,5-Triphenylpyrrole.

Materials:

  • 1,4-Diphenyl-1,4-butanedione (1.0 eq)

  • Aniline (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1,4-diphenyl-1,4-butanedione and aniline.

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both solvent and catalyst (a typical concentration would be ~0.2-0.5 M).

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with water to remove residual acetic acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1,2,5-triphenylpyrrole.[11]

Quantitative Data Summary:

Reactant 1Reactant 2Catalyst/SolventTime (h)Temp (°C)Typical Yield (%)
1,4-Diphenyl-1,4-butanedioneAnilineGlacial Acetic Acid2-4118>85
The Fischer Indole Synthesis: A Classic Route to Indoles

Discovered in 1883 by Emil Fischer, this reaction produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[11] It remains a cornerstone method for accessing the indole scaffold, which is central to a vast number of pharmaceuticals, including the entire triptan class of antimigraine drugs.[11][14]

Causality of Experimental Choices: The mechanism is a sophisticated, multi-step process.[14] It begins with the formation of a phenylhydrazone, which tautomerizes to an enamine.[15] A key, irreversible[11][11]-sigmatropic rearrangement follows under acid catalysis, which breaks the N-N bond and forms a new C-C bond.[13][14] Subsequent cyclization and elimination of ammonia yield the final aromatic indole.[14] Strong acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride are often used to drive the rearrangement and cyclization steps.[4][15][16]

Experimental Protocol: Synthesis of 2-Phenylindole

This two-step protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[4][17][18]

Workflow Diagram:

Fischer_Indole_Workflow start Mix Acetophenone & Phenylhydrazine in EtOH step1 Heat to form Phenylhydrazone start->step1 step2 Cool and Isolate Phenylhydrazone by Filtration step1->step2 step3 Mix Phenylhydrazone with ZnCl2 (Lewis Acid) step2->step3 step4 Heat in Oil Bath (170°C) to Induce Cyclization step3->step4 step5 Aqueous Acidic Work-up to Dissolve Zinc Salts step4->step5 step6 Filter and Recrystallize from Ethanol step5->step6 end Pure 2-Phenylindole step6->end

Caption: Experimental workflow for the synthesis of 2-Phenylindole.

Part A: Preparation of Acetophenone Phenylhydrazone [4]

  • Reaction: In a flask, warm a mixture of acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) on a steam bath for 1 hour.

  • Dissolution: Dissolve the hot mixture in 95% ethanol.

  • Crystallization: Induce crystallization by agitation, then cool the mixture in an ice bath.

  • Isolation: Collect the product by filtration, wash with cold ethanol, and dry under reduced pressure. A typical yield of the hydrazone is 87-91%.[4]

Part B: Fischer Indole Cyclization [4]

  • Reaction Setup: In a tall beaker, thoroughly mix the prepared acetophenone phenylhydrazone (1.0 eq) with powdered anhydrous zinc chloride (a significant excess, e.g., ~4-5 eq).

  • Heating: Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The reaction is often rapid and exothermic.

  • Quenching & Work-up: After a few minutes, remove the beaker from the heat and pour the hot mixture into a beaker containing water, glacial acetic acid, and concentrated hydrochloric acid to dissolve the zinc salts.[4]

  • Isolation and Purification: Collect the crude 2-phenylindole by filtration, wash thoroughly with water, and then recrystallize from hot 95% ethanol. The typical yield is 72-80%.[4]

The Knorr Pyrazole Synthesis: A Versatile Dicarbonyl-Hydrazine Condensation

The Knorr pyrazole synthesis is a fundamental reaction that constructs the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[19][20] This method is highly versatile, allowing for the preparation of a wide range of substituted pyrazoles, which are important scaffolds in many pharmaceuticals.[21]

Causality of Experimental Choices: The reaction proceeds via a double condensation mechanism.[19] The more nucleophilic nitrogen of the hydrazine first attacks one of the carbonyl groups to form a hydrazone or enamine intermediate. An intramolecular cyclization then occurs as the second nitrogen attacks the remaining carbonyl group.[20] Subsequent dehydration leads to the aromatic pyrazole. The use of a catalytic amount of acid (e.g., acetic acid) facilitates both the initial condensation and the final dehydration steps.[22] When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed, depending on which carbonyl is attacked first.[19]

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone (a keto tautomer of a hydroxypyrazole) from ethyl benzoylacetate and hydrazine hydrate.[22]

Reaction Scheme:

Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_product Product cluster_reagents Reagents R1 Ethyl Benzoylacetate (β-ketoester) P 3-Phenyl-1H-pyrazol-5(4H)-one R1:e->P:w R2 Hydrazine Hydrate R2:e->P:w Reagent 1-Propanol (Solvent) Glacial Acetic Acid (Catalyst) Hantzsch_Mechanism cluster_inputs Starting Materials cluster_intermediates Key Intermediates Aldehyde Benzaldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 Ethyl Acetoacetate (2 eq.) Ketoester1->Knoevenagel Enamine Enamine Ketoester1->Enamine Ammonia Ammonium Acetate Ammonia->Enamine Product 1,4-Dihydropyridine (1,4-DHP) Knoevenagel->Product Michael Addition & Cyclization Enamine->Product Final_Product Pyridine (after oxidation) Product->Final_Product Oxidation

References

Strategic Derivatization of 2-(5-Bromo-2-hydroxyphenyl)acetic acid: Protocols for Ester and Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides detailed protocols for the chemical derivatization of 2-(5-Bromo-2-hydroxyphenyl)acetic acid, a key intermediate in pharmaceutical and materials science. We address the molecule's bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, and present chemoselective methods for modifying the carboxylic acid moiety while preserving the phenol. Detailed, step-by-step protocols for acid-catalyzed esterification and nickel-catalyzed direct amidation are provided. These methods are designed for reproducibility and scalability, offering researchers robust tools for generating novel ester and amide derivatives for further study and application. The causality behind experimental choices, purification strategies, and analytical characterization techniques are discussed to ensure scientific integrity and successful implementation.

Introduction and Strategic Considerations

This compound is a valuable synthetic building block. Its structure, featuring a phenylacetic acid core with ortho-hydroxyl and para-bromo substituents, offers multiple avenues for chemical modification. Derivatization of this molecule is often pursued to modulate its physicochemical properties, such as lipophilicity, solubility, and biological activity, or to prepare it for conjugation to other molecules.

The primary challenge in derivatizing this compound lies in the selective modification of one of its two reactive functional groups: the carboxylic acid and the phenolic hydroxyl. While both can undergo reactions like acylation, the carboxylic acid is generally more acidic and serves as the primary handle for common derivatizations such as esterification and amidation. The protocols herein focus on the selective derivatization of the carboxylic acid group.

Molecular Structure and Reactive Sites

The diagram below illustrates the structure of this compound and highlights the primary sites for the derivatization protocols discussed in this guide.

G cluster_molecule This compound cluster_labels Reactive Functional Groups mol Carboxyl Carboxylic Acid: Target for Esterification & Amidation c_point Carboxyl->c_point Phenol Phenolic Hydroxyl: Remains unreacted under aprotic/mildly acidic conditions p_point Phenol->p_point

Caption: Structure of this compound with key reactive sites.

Protocol I: Chemoselective Esterification

Esterification of the carboxylic acid is a fundamental derivatization that increases lipophilicity. The Fischer-Speier esterification, which utilizes an excess of an alcohol in the presence of an acid catalyst, is a robust and cost-effective method. Critically, under these conditions, the phenolic hydroxyl group is significantly less reactive and does not undergo etherification, ensuring high chemoselectivity.[1] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the ester product.[2]

Experimental Workflow: Esterification

Caption: Workflow diagram for the acid-catalyzed esterification protocol.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired alcohol (e.g., ethanol, methanol, propanol) in excess, typically serving as the solvent (approx. 20-30 mL per gram of starting material).[2]

  • Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mL of alcohol).

  • Reaction: Heat the mixture to reflux (the boiling point of the alcohol, e.g., ~80°C for ethanol). For optimal yield, a Dean-Stark trap or the addition of 4Å molecular sieves can be used to remove the water byproduct and drive the reaction to completion.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst until effervescence ceases.

    • If the alcohol is miscible with water, remove it under reduced pressure.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

Reagents and Conditions Summary
Reagent/ParameterRecommended Quantity/SettingPurpose
Starting Material1.0 equivalentSubstrate
Alcohol (e.g., Ethanol)20-30 molar excess (serves as solvent)Reactant and Solvent
Conc. Sulfuric AcidCatalytic (2-5 mol%)Acid Catalyst
TemperatureReflux (e.g., ~80°C for ethanol)Reaction Condition[2]
Reaction Time4-8 hours (TLC monitored)Duration
Water Removal4Å Molecular Sieves (optional but recommended)Drive equilibrium[2]
Expected Characterization Changes
  • ¹H NMR: Disappearance of the broad carboxylic acid proton signal (>10 ppm); appearance of new signals corresponding to the alcohol moiety (e.g., a quartet around 4.2 ppm and a triplet around 1.2 ppm for an ethyl ester).

  • IR Spectroscopy: Shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (acid) to ~1735 cm⁻¹ (ester). Disappearance of the broad O-H stretch associated with the carboxylic acid dimer.

  • Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the ester product.

Protocol II: Direct Amidation

Amide synthesis is crucial for creating derivatives with altered hydrogen bonding capabilities and metabolic stability. While traditional methods often require coupling agents, modern approaches favor direct amidation. A highly efficient method involves the use of a nickel(II) chloride catalyst to directly couple the carboxylic acid with an amine, releasing water as the only byproduct.[3][4] This protocol is noted for its operational simplicity and environmental advantages.[5]

Experimental Workflow: Direct Amidation

Caption: Workflow for the NiCl₂-catalyzed direct amidation protocol.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of this compound (1.0 eq, e.g., 2.0 mmol) in toluene (20 mL), add Nickel(II) chloride (NiCl₂, 10 mol%).[3]

  • Initial Heating: Stir the mixture at 80°C for 10 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq, e.g., 2.4 mmol) to the reaction mixture.[3]

  • Reaction: Seal the reaction vessel and stir the mixture at 110°C for 20 hours.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the catalyst. The catalyst can often be washed with ethyl acetate and recycled.[3]

    • Combine the filtrate and washings. Wash the combined organic solution sequentially with 1 M HCl and saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Reagents and Conditions Summary
Reagent/ParameterRecommended Quantity/SettingPurpose
Starting Material1.0 equivalentSubstrate
Amine1.2 equivalentsReactant[3]
NiCl₂10 mol%Catalyst[3]
SolventTolueneReaction Medium[3]
Temperature110°CReaction Condition[3]
Reaction Time20 hoursDuration[3]
Expected Characterization Changes
  • ¹H NMR: Disappearance of the broad carboxylic acid proton signal (>10 ppm); appearance of a new N-H proton signal (for primary amine reactants) and signals corresponding to the amine alkyl/aryl groups.

  • IR Spectroscopy: Shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (acid) to ~1650 cm⁻¹ (amide).

  • Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the amide product.

Conclusion

The protocols detailed in this application note provide researchers with reliable and chemoselective methods for the derivatization of this compound. The acid-catalyzed esterification offers a classic and scalable route to ester derivatives, while the nickel-catalyzed direct amidation represents a modern, efficient, and environmentally conscious approach to amide synthesis. By following these detailed procedures and characterization guidelines, scientists can confidently generate a diverse library of derivatives for applications in drug discovery, chemical biology, and materials science.

References

Application Note: High-Resolution NMR-Based Structural Elucidation of 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Bromo-2-hydroxyphenyl)acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds and complex organic molecules. Its utility in drug development and materials science necessitates a definitive and reproducible method for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive technique for the atomic-level structural elucidation of such molecules in solution. This application note presents a detailed protocol for the acquisition and interpretation of one-dimensional (¹H and ¹³C) NMR spectra of this compound, offering insights into the causal relationships between molecular structure and spectral features. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently apply these techniques to their own samples.

Core Principles and Experimental Rationale

The strategic approach to the NMR analysis of this compound hinges on understanding the influence of its constituent functional groups—a carboxylic acid, a phenol, and a bromine atom—on the magnetic environments of the hydrogen and carbon nuclei. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are electron-withdrawing by induction but can be electron-donating by resonance, while the bromine atom is an electron-withdrawing, ortho-para directing deactivator. These electronic effects, combined with steric factors, result in a unique and predictable NMR fingerprint.

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for this analysis due to its excellent ability to dissolve the polar analyte and its property of engaging in hydrogen bonding with the hydroxyl and carboxylic acid protons. This interaction slows down the chemical exchange of these labile protons, often allowing for their observation as distinct, sometimes broadened, signals in the ¹H NMR spectrum.[1] Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0.00 ppm.[2]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following numbering scheme is adopted for this compound:

Caption: IUPAC numbering for this compound.

Experimental Protocols

Sample Preparation

A self-validating protocol ensures consistency and accuracy. The concentration is chosen to provide a good signal-to-noise ratio within a reasonable number of scans while minimizing potential intermolecular interactions that could affect chemical shifts.

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube. The precise mass is not critical for routine characterization but should be recorded.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS) to the NMR tube using a calibrated pipette.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief application of heat from a heat gun may be used if dissolution is slow, but the sample should be allowed to return to room temperature before analysis.

  • Transfer: Ensure the solution is homogeneous and free of any particulate matter before inserting it into the NMR spectrometer's spinner turbine.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These parameters serve as a robust starting point and can be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy
  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-64 (depending on concentration)

  • Receiver Gain: Autogain

¹³C{¹H} NMR Spectroscopy
  • Spectrometer Frequency: 100.6 MHz

  • Pulse Program: Standard proton-decoupled single pulse (zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved)

  • Receiver Gain: Autogain

Caption: Standard workflow for NMR analysis.

Spectral Interpretation and Data Analysis

The interpretation of the NMR spectra relies on established principles of chemical shift theory, spin-spin coupling, and substituent effects on aromatic systems.[3][4]

¹H NMR Spectrum Analysis

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum is particularly informative for substituted benzenes.[3] The substitution pattern of this compound results in a three-spin system for the aromatic protons.

  • Aromatic Protons (H3, H4, H6):

    • H6: This proton is ortho to the electron-donating hydroxyl group and meta to the electron-withdrawing bromine and acetic acid groups. It is expected to appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2-3 Hz).[4] Its chemical shift will be influenced by the adjacent -OH group.

    • H4: This proton is ortho to the bromine atom and meta to the hydroxyl and acetic acid groups. It will appear as a doublet of doublets due to coupling with H3 (ortho coupling, J ≈ 7-10 Hz) and H6 (meta coupling, J ≈ 2-3 Hz).[4]

    • H3: This proton is ortho to the acetic acid side chain and the bromine atom, and meta to the hydroxyl group. It is expected to be a doublet due to ortho coupling with H4 (J ≈ 7-10 Hz).[4]

  • Methylene Protons (-CH₂-): The two protons of the methylene group (C7) are chemically equivalent and will appear as a singlet. Their proximity to the electron-withdrawing carboxylic acid and the aromatic ring will shift them downfield.

  • Labile Protons (-OH and -COOH):

    • Phenolic -OH: This proton's chemical shift is highly dependent on concentration and temperature but in DMSO-d₆, it often appears as a broad singlet.

    • Carboxylic Acid -COOH: This proton is highly deshielded and will appear as a very broad singlet at a significantly downfield chemical shift, often above 10 ppm. Its broadness is due to rapid chemical exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. Aromatic carbons typically resonate between 110-160 ppm.[3][5]

  • Carboxylic Carbon (C8): This carbonyl carbon is the most deshielded, appearing furthest downfield (typically > 170 ppm).

  • Aromatic Carbons (C1-C6):

    • C1 (ipso-OH): The carbon attached to the hydroxyl group will be significantly deshielded by the electronegative oxygen atom, appearing around 150-155 ppm.[5]

    • C2 (ipso-CH₂COOH): The chemical shift of this carbon will be influenced by both the attached acetic acid group and the adjacent hydroxyl group.

    • C5 (ipso-Br): The carbon directly bonded to bromine will have its chemical shift influenced by the heavy atom effect, which can be complex.

    • C3, C4, C6: These carbons, bearing hydrogen atoms, will appear in the typical aromatic region (115-135 ppm). Their precise shifts are determined by the combined electronic effects of the three substituents.

  • Methylene Carbon (C7): This sp³-hybridized carbon will appear in the aliphatic region, typically between 30-50 ppm.

Predicted NMR Data Summary

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in DMSO-d₆. These are predictive values based on established substituent effects and may vary slightly in experimental data.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
H3~6.9 - 7.2Doublet (d)
H4~7.2 - 7.4Doublet of Doublets (dd)
H6~7.3 - 7.5Doublet (d)
-CH₂- (H7)~3.5 - 3.8Singlet (s)
Ar-OH~9.0 - 10.0Broad Singlet (br s)
-COOH~12.0 - 13.0Broad Singlet (br s)
C1 (C-OH)--
C2 (C-CH₂)--
C5 (C-Br)--
C8 (C=O)--

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of this compound. By detailing the rationale behind experimental choices, from solvent selection to acquisition parameters, and providing a thorough guide to spectral interpretation, this document serves as an authoritative resource for researchers. The presented methodologies are designed to yield high-quality, reproducible data, ensuring the confident structural verification and purity assessment of this important chemical intermediate in a drug development or research setting.

References

Application Note: Quantitative Analysis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Application Purpose

2-(5-Bromo-2-hydroxyphenyl)acetic acid is a halogenated phenolic acid of interest in pharmaceutical and metabolic research. As a potential metabolite of more complex parent compounds or as a bioactive molecule itself, its accurate quantification in biological matrices like human plasma is critical for pharmacokinetic, toxicokinetic, and biomarker studies. The inherent structural characteristics of the molecule—a carboxylic acid, a phenolic hydroxyl group, and a bromine atom—make it an ideal candidate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

This application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of this compound in human plasma. The methodology detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure reproducibility and accuracy.

Principle of the Method

The method employs a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC). The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. An isotopically labeled internal standard should be used to correct for matrix effects and variations in sample processing and instrument response.

Causality: The choice of negative ion ESI is dictated by the analyte's structure. Both the carboxylic acid and phenolic hydroxyl groups are acidic and readily deprotonate in the ESI source to form a stable [M-H]⁻ anion, leading to a strong and consistent signal.[1][2] This is a more efficient ionization pathway for such acidic compounds compared to positive ionization mode.[1]

Materials and Reagents

  • Analytes: this compound analytical standard; this compound-13C6 (or similar stable isotope-labeled internal standard).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

Experimental Workflow & Protocols

Overall Experimental Workflow

The entire process from sample receipt to final data analysis is streamlined to maximize throughput and ensure data integrity.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Thaw Plasma Sample s2 Spike with Internal Standard s1->s2 s3 Protein Precipitation (Add cold Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 s6 Evaporate & Reconstitute s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (Negative ESI, MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknowns d2->d3 caption Figure 1: Overall experimental workflow.

Caption: Figure 1: Overall experimental workflow.

Detailed Step-by-Step Protocol: Sample Preparation

This protein precipitation protocol is selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[3][4]

  • Thaw: Allow blank plasma, quality control (QC) samples, and unknown samples to thaw completely at room temperature.

  • Aliquot: Vortex samples gently. Aliquot 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water) to every tube except for "double blank" samples (matrix without analyte or IS).

  • Analyte Spiking (for Calibration Curve & QCs): Add 10 µL of the appropriate analyte working solution to the calibration curve and QC samples. Add 10 µL of diluent (50:50 methanol:water) to unknown and blank samples.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The cold temperature and organic solvent efficiently denature and precipitate plasma proteins.[3][4]

  • Mixing: Cap the tubes and vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Transfer: Carefully pipette approximately 450 µL of the clear supernatant into a new set of labeled tubes, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 15 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Rationale for Parameter Choices:

  • Column: A C18 column is a standard choice for reversed-phase chromatography, providing good retention for moderately polar compounds like the target analyte.

  • Mobile Phase: An acidified aqueous mobile phase (0.1% formic acid) is used to ensure the carboxylic acid and phenolic groups are protonated (neutral), leading to better retention on the C18 column and sharper peak shapes.[2]

  • Ionization: As established, negative ESI is optimal for this acidic molecule.

  • MRM Transitions: The chosen transitions are based on predictable fragmentation pathways, ensuring specificity.

ParameterRecommended Condition
LC System Standard UHPLC/HPLC System
Analytical Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
MRM Transitions See Table 2 below

Table 1: Recommended Starting LC-MS/MS Parameters.

Data Analysis and Quantification

Analyte Fragmentation and MRM Selection

The molecular formula for this compound is C₈H₇BrO₃. Due to the near 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic doublet for all bromine-containing ions, separated by approximately 2 Da. For quantification, the transition corresponding to the more abundant ⁷⁹Br isotope is typically chosen.

The most probable and stable fragmentation pathway for the [M-H]⁻ ion involves the neutral loss of CO₂ (44 Da) from the carboxylic acid group, a common fragmentation for this functional group.[5]

Fragmentation cluster_frag Proposed ESI- Fragmentation Pathway precursor Precursor Ion [M-H]⁻ m/z 229.95 (for ⁷⁹Br) product Product Ion m/z 185.99 precursor->product Neutral Loss of CO₂ (43.99 Da) caption Figure 2: Proposed fragmentation pathway.

Caption: Figure 2: Proposed fragmentation pathway.

Based on this predicted fragmentation, two MRM transitions are monitored for confirmation and quantification.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound (⁷⁹Br)229.95185.99106.02 (Loss of Br, CO₂)-20
This compound-13C6 (IS)235.97192.01112.04-20

Table 2: Multiple Reaction Monitoring (MRM) Transitions. Collision energies are instrument-dependent and require optimization.

Quantification

A calibration curve is constructed by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the analyte for each calibration standard. A linear regression with a 1/x² weighting factor is typically applied. The concentrations of the analyte in QC and unknown samples are then calculated from this regression equation. The assay should meet established acceptance criteria for linearity (e.g., r² > 0.99), accuracy (e.g., within ±15% of nominal), and precision (e.g., ≤15% CV).

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The combination of a streamlined protein precipitation sample preparation protocol with the specificity of MRM detection provides a reliable analytical tool for high-throughput applications in clinical and pharmaceutical research. The scientific principles underlying the choice of ionization mode, chromatographic conditions, and fragmentation pathways have been explained to provide a solid foundation for method implementation and troubleshooting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid (CAS 38692-72-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic route, ensure high purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities in the synthesis of this compound.

Q1: What are the primary sources of impurities in this synthesis?

A: Impurities can originate from several sources throughout the synthetic process. They are broadly categorized as:

  • Starting Material-Related Impurities: Unreacted 2-hydroxyphenylacetic acid or impurities present in the initial materials.

  • Reaction Byproducts: These are the most common and include over-brominated species (e.g., di-bromo compounds), isomeric products, and products from side reactions.[1][2]

  • Degradation Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored impurities, especially during workup or storage.[3]

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., acetic acid, dichloromethane) can be retained in the final product.[4]

Q2: I'm observing a significant amount of a di-brominated byproduct. What causes this and how can it be minimized?

A: The formation of di-brominated species, such as 2-(3,5-Dibromo-2-hydroxyphenyl)acetic acid, is a classic example of over-bromination. The phenolic hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. Using an excess of the brominating agent (e.g., Br₂, NBS) or allowing the reaction to proceed for too long can lead to a second bromination event.[2] To minimize this, precise control over the stoichiometry of the brominating agent is critical. A slow, portion-wise addition at controlled temperatures is recommended.

Q3: My product has poor regioselectivity, with isomers like 2-(3-Bromo-2-hydroxyphenyl)acetic acid present. How can I improve this?

A: The hydroxyl group is an ortho, para-director. In 2-hydroxyphenylacetic acid, the C5 position (para to the hydroxyl) is sterically favored for bromination. However, some substitution can occur at the C3 position (ortho to the hydroxyl), leading to the 3-bromo isomer. The choice of solvent and brominating agent can influence this selectivity. For instance, bromination in a non-polar solvent may favor the less sterically hindered position. Careful selection of reaction conditions is key to maximizing the yield of the desired 5-bromo isomer.

Q4: After workup, my product is discolored (pink or brown). What is the likely cause?

A: Phenolic compounds are prone to oxidation, which often results in the formation of colored quinone-type structures. This degradation can be accelerated by exposure to air (oxygen), light, or basic pH conditions during the aqueous workup. To prevent this, it is advisable to perform the workup under an inert atmosphere (e.g., nitrogen or argon) and to keep the exposure to basic solutions as brief as possible.[3] The addition of a small amount of a reducing agent like sodium bisulfite during the workup can also help mitigate oxidation.

Troubleshooting Guide: Impurity Identification and Mitigation

This guide provides a structured approach to identifying and resolving common impurity-related issues.

Problem 1: Presence of Unreacted Starting Material (2-Hydroxyphenylacetic Acid)
  • Causality: This impurity indicates an incomplete reaction. The primary causes are insufficient brominating agent, low reaction temperature, or too short a reaction time.[1]

  • Identification: The starting material can be easily detected by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), where it will have a different retention time than the brominated product.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or HPLC. The reaction is complete when the spot/peak corresponding to the starting material is no longer visible.

    • Stoichiometry Adjustment: Ensure the molar ratio of the brominating agent to the starting material is at least 1:1. A slight excess (1.05-1.1 equivalents) may be necessary to drive the reaction to completion, but be cautious of over-bromination.[1]

    • Temperature Control: Ensure the reaction temperature is optimal for the chosen brominating agent and solvent. Some brominations require gentle heating to initiate, while others must be kept cool to control selectivity.

    • Purification: If a small amount of starting material remains, it can often be removed via recrystallization, as its solubility profile will differ from the brominated product.

Problem 2: Formation of Over-Brominated and Isomeric Impurities
  • Causality: As discussed in the FAQs, these impurities arise from the high reactivity of the phenol ring. Over-bromination results from excess reagent, while isomeric impurities result from a lack of complete regioselectivity.[2]

  • Identification: Mass Spectrometry (MS) can confirm the presence of di-brominated species (M+2 and M+4 isotopic pattern for two bromine atoms). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method to distinguish between the 5-bromo (desired) and 3-bromo (isomeric) products by analyzing the aromatic proton splitting patterns.

  • Mitigation and Purification Workflow:

G cluster_0 Reaction Optimization cluster_1 Purification Strategy start Start: Bromination Reaction reagent Control Stoichiometry (1.0-1.05 eq. Brominating Agent) start->reagent temp Maintain Low Temperature (e.g., 0-5 °C) reagent->temp addition Slow, Portion-wise Addition of Brominating Agent temp->addition workup Reaction Workup & Crude Isolation addition->workup recryst Recrystallization (e.g., Toluene/Hexane or Water/Ethanol) workup->recryst Removes most over-brominated impurity chrom Column Chromatography (Silica Gel) recryst->chrom If isomers still present pure Pure this compound recryst->pure If purity >98% chrom->pure G start Analyze Crude Product (TLC/HPLC) q1 Is Starting Material Present? start->q1 a1_yes Incomplete Reaction: - Increase reaction time - Check reagent stoichiometry - Optimize temperature q1->a1_yes Yes q2 Are Di-bromo or Isomeric Impurities Detected? q1->q2 No a1_yes->q2 a2_yes Over-bromination / Poor Selectivity: - Reduce brominating agent eq. - Lower reaction temperature - Slow reagent addition - Purify via Recrystallization/Chromatography q2->a2_yes Yes q3 Is Product Discolored (Pink/Brown)? q2->q3 No a2_yes->q3 a3_yes Oxidation Occurred: - Use inert atmosphere - Minimize time in basic workup - Add antioxidant (e.g., NaHSO₃) during workup q3->a3_yes Yes end_node Product Meets Purity Specs q3->end_node No a3_yes->end_node

References

Technical Support Center: 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Bromo-2-hydroxyphenyl)acetic acid. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Understanding the Stability Profile of this compound

This compound is a multifaceted molecule featuring a phenolic hydroxyl group, a carboxylic acid moiety, and a brominated aromatic ring. This combination of functional groups, while offering significant utility in synthesis and drug design, also presents inherent stability concerns. The primary pathways of degradation to be mindful of are oxidation, photodegradation, and pH-mediated decomposition. Understanding these potential issues is the first step toward robust experimental design and reliable results.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Question 1: I've noticed a yellow to brown discoloration of my solid this compound upon storage. What is causing this and is the compound still usable?

Answer:

The discoloration of your compound is likely due to oxidation of the phenolic hydroxyl group. Phenols are susceptible to air oxidation, which can be accelerated by exposure to light and trace metal impurities. This process can lead to the formation of colored quinone-type structures.

Causality: The phenolic group can be oxidized to a phenoxy radical, which can then dimerize or react further to form complex colored products.

Troubleshooting Steps:

  • Assess Purity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical method, such as HPLC or LC-MS, to quantify the extent of degradation.

  • Solubility Test: A simple qualitative test is to observe the solubility of a small sample in a clear solvent. The presence of insoluble particulate matter may indicate significant degradation.

  • Purification: If the degradation is minor, you may consider recrystallization to purify the compound. However, for quantitative or sensitive applications, it is highly recommended to use a fresh, pure batch of the compound.

  • Preventative Measures: To prevent future discoloration, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a cool, dry place.

Question 2: My experimental results are inconsistent, and I suspect my stock solution of this compound is degrading. How should I prepare and store my solutions?

Answer:

Solution stability is a critical factor for reproducibility. The degradation of this compound in solution can be influenced by the choice of solvent, pH, light exposure, and storage temperature.

Causality: In solution, the compound is more susceptible to oxidative degradation, especially in the presence of dissolved oxygen and metal ions. Furthermore, photodegradation can occur if solutions are exposed to light. The pH of the solution can also play a significant role; phenolic compounds are generally less stable at higher pH.[1][2][3][4]

Recommended Protocol for Stock Solution Preparation and Storage:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use deionized, freshly boiled and cooled water to minimize dissolved oxygen.

  • pH Control: If compatible with your experimental system, buffer the solution to a slightly acidic pH (around 4-6) to enhance the stability of the phenolic group. Avoid alkaline conditions.[1][2][3][4]

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., in a glovebox or by bubbling nitrogen through the solvent before and during dissolution).

  • Light Protection: Store stock solutions in amber vials or wrap the container with aluminum foil to protect from light.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Fresh Preparation: For highly sensitive experiments, it is best practice to prepare fresh solutions immediately before use.

Question 3: I am observing unexpected byproducts in my reaction mixture when using this compound. What are the likely degradation products?

Answer:

The formation of unexpected byproducts can often be attributed to the degradation of this compound under your specific experimental conditions. The primary degradation pathways to consider are oxidative decarboxylation, photodegradation, and reactions involving the bromine substituent.

Potential Degradation Pathways:

  • Oxidative Decarboxylation: In the presence of oxygen and potentially trace metals, the phenylacetic acid moiety can undergo oxidative decarboxylation to yield 5-bromo-2-hydroxybenzaldehyde.[5]

  • Photodegradation: Exposure to UV or even ambient light can lead to complex degradation pathways. These can include photohydrolysis (replacement of the bromine with a hydroxyl group), debromination (loss of the bromine atom), and rearrangement reactions.[6]

  • Oxidation of the Phenolic Ring: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinones and other colored byproducts.

Troubleshooting and Identification:

  • Reaction Condition Analysis: Review your reaction conditions. Are there any sources of light? Are you using any metal catalysts that could promote oxidation? Is the reaction run under air?

  • Byproduct Characterization: If possible, isolate and characterize the byproducts using techniques like NMR, MS, and IR spectroscopy to confirm their structures. This will provide definitive evidence for the degradation pathway.

  • Control Experiments: Run control experiments where this compound is subjected to the reaction conditions (solvent, temperature, light) in the absence of other reagents to isolate its stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Store the solid compound in a tightly sealed container, protected from light, in a cool (2-8°C), dry, and well-ventilated area. For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).

Q2: Is this compound sensitive to moisture?

A2: While not explicitly reported as highly hygroscopic, it is good practice to handle the compound in a dry environment and store it with a desiccant, as moisture can potentially facilitate degradation pathways.

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong bases, acid anhydrides, acid chlorides, and strong oxidizing agents. These can react with the phenolic hydroxyl and carboxylic acid functional groups.

Q4: Can I heat solutions of this compound?

A4: Prolonged heating, especially at high temperatures, should be avoided as it can promote thermal decomposition and decarboxylation.[7] If heating is necessary, do so for the shortest possible time and under an inert atmosphere.

Q5: How can I monitor the purity of my this compound over time?

A5: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. This will allow you to quantify the parent compound and detect the emergence of any degradation products. Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

Data & Protocols

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereLight ProtectionDuration
Solid2-8°CAir (short-term), Inert (long-term)Amber vial/darkMonths to Years
Solution-20°C to -80°CInertAmber vial/foilWeeks to Months
Solution2-8°CInertAmber vial/foilDays
Experimental Protocol: Preparation of a Standard Stock Solution
  • Preparation of Degassed Solvent: Take your desired solvent (e.g., DMSO, Ethanol, or buffered aqueous solution) and sparge with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: In a fume hood, accurately weigh the required amount of this compound into a clean, dry amber glass vial.

  • Dissolution: Under a gentle stream of nitrogen or argon, add the degassed solvent to the vial. Cap tightly and vortex or sonicate until the solid is completely dissolved.

  • Storage: For immediate use, keep the solution on ice and protected from light. For storage, flush the headspace of the vial with inert gas before sealing and store at the recommended temperature as per Table 1.

Visualizations

Potential Degradation Pathways

A This compound B Oxidation (Air, Light, Metal Ions) A->B C Photodegradation (UV/Light) A->C D High pH A->D E Heat A->E F Quinone-type Products (Colored Impurities) B->F G 5-Bromo-2-hydroxybenzaldehyde (via Oxidative Decarboxylation) B->G H Debrominated & Hydroxylated Products C->H I Phenoxide Anion (Susceptible to rapid oxidation) D->I J Decarboxylation Products E->J

Caption: Potential degradation pathways of this compound.

Experimental Workflow with Stability Checkpoints

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Receive/Synthesize Compound B Purity Check (HPLC/NMR) A->B C Store Solid (Cool, Dark, Dry, Inert) B->C D Prepare Fresh Stock Solution (Degassed Solvent, Inert Atmosphere, Low Light) C->D E Perform Reaction/Assay (Control Temperature, Light, and Atmosphere) D->E F Work-up & Isolation E->F G Analyze Product/Results F->G H Store Product/Samples Appropriately G->H

Caption: Recommended experimental workflow highlighting stability checkpoints.

References

Technical Support Center: Degradation of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(5-Bromo-2-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experimental work involving this compound. As there is limited direct literature on the degradation of this specific molecule, this guide synthesizes information from related chemical structures and foundational principles of chemical and metabolic degradation to provide a robust predictive framework.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

The structure of this compound presents three main areas susceptible to degradation:

  • The Phenolic Hydroxyl Group: Phenols are prone to oxidation, which can be initiated by atmospheric oxygen (auto-oxidation), metal ions, or enzymatic activity. This can lead to the formation of colored quinone-type structures or ring-opening products.[1][2][3]

  • The Phenylacetic Acid Side Chain: The carboxylic acid group can undergo decarboxylation under certain conditions (e.g., high heat). The benzylic position (the -CH2- group) is also a potential site for oxidation. In biological systems, phenylacetic acid derivatives can be metabolized via pathways that activate the side chain.[4][5][6]

  • The Carbon-Bromine Bond: Aromatic bromine substituents can be cleaved through photolytic (light-induced) or reductive pathways.[7][8][9] The C-Br bond is often the most labile site in photodegradation processes of brominated aromatics.[7]

Q2: How is the stability of this compound expected to be influenced by pH?

The stability of this compound is likely to be significantly pH-dependent due to the presence of two ionizable groups: the carboxylic acid and the phenolic hydroxyl group.

  • Acidic Conditions (pH < 4): The compound will be predominantly in its neutral form. It may be relatively stable, although strong acid catalysis could potentially promote side-chain reactions.

  • Neutral to Mildly Basic Conditions (pH 5-9): The carboxylic acid will be deprotonated (carboxylate), increasing water solubility. The phenoxide form will be present in increasing concentrations as the pH approaches its pKa (typically around 8-10 for phenols). Phenoxides are highly susceptible to oxidation, so degradation may be accelerated in this pH range, especially in the presence of oxygen.

  • Strongly Basic Conditions (pH > 10): Both the carboxylic acid and the phenol will be deprotonated. The high concentration of the phenoxide ion will likely make the molecule very sensitive to oxidative degradation.[10]

Q3: Is this compound likely to be light-sensitive?

Yes, there is a high probability of photosensitivity. Aromatic brominated compounds are known to undergo photodegradation, often initiated by the cleavage of the carbon-bromine bond to form a radical species.[7][11] This can lead to debromination and the formation of 2-(2-hydroxyphenyl)acetic acid or other secondary products. Experiments should be conducted with appropriate light protection (e.g., using amber vials) to avoid artifactual degradation.

Q4: What are the anticipated metabolic pathways for this compound in a biological system?

Based on the metabolism of other phenolic xenobiotics and phenylacetic acid derivatives, we can predict two main phases of metabolism:

  • Phase I Metabolism: This typically involves functional group modification.

    • Oxidation: The aromatic ring may be further hydroxylated by cytochrome P450 enzymes.[12]

    • Side-Chain Oxidation: The acetic acid side chain could undergo further oxidation.

    • Debromination: Enzymatic reductive or oxidative debromination is also possible.

  • Phase II Metabolism: This involves conjugation to increase water solubility and facilitate excretion.

    • Glucuronidation or Sulfation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid or sulfate.[13][14]

    • Amino Acid Conjugation: The carboxylic acid group can be conjugated with amino acids, such as glycine.[13] Phenylacetic acid itself is known to be conjugated with glutamine in humans.[14]

Troubleshooting Guide

Problem: I'm observing unexpected peaks in my HPLC/LC-MS analysis during a stability study.
  • Potential Cause 1: Oxidative Degradation. The phenolic group is likely oxidizing. This often leads to the formation of multiple, sometimes colored, byproducts like quinones or ring-opened products.[2][3]

    • Troubleshooting Steps:

      • Inert Atmosphere: Sparge all solutions with nitrogen or argon and run the experiment under an inert headspace to minimize contact with oxygen.

      • Add Antioxidants: Include a small amount of an antioxidant like ascorbic acid or sodium metabisulfite in your formulation to see if the extra peaks are suppressed. This can help confirm an oxidative pathway.

      • Check for Metal Contamination: Use metal-free containers and add a chelating agent like EDTA to your buffer. Trace metal ions can catalyze the oxidation of phenols.[1]

  • Potential Cause 2: Photodegradation. If your samples are exposed to light, you may be seeing photoproducts.[7]

    • Troubleshooting Steps:

      • Protect from Light: Repeat the experiment using amber vials and minimize exposure to ambient light during sample preparation and analysis.

      • Compare Light vs. Dark: Run a parallel experiment where one set of samples is exposed to a controlled light source (as in a photostability chamber) and another is kept in the dark. A comparison of the chromatograms will confirm photosensitivity.

Problem: The concentration of my parent compound is decreasing, but I don't see any major degradation peaks.
  • Potential Cause 1: Formation of Insoluble Polymers. Phenolic compounds can sometimes oxidize to form insoluble polymeric materials that will not be detected by typical reversed-phase HPLC methods.

    • Troubleshooting Steps:

      • Visual Inspection: Check your sample vials for any precipitate or discoloration on the vial walls.

      • Mass Balance Analysis: Try to dissolve the sample in a stronger organic solvent to see if any material can be recovered. A lack of mass balance (parent compound loss >> product peak areas) is suggestive of polymerization or formation of highly retained species.

  • Potential Cause 2: Formation of Volatile Degradants. Decarboxylation of the acetic acid side chain could produce a more volatile compound that is lost during sample preparation or not detected by your method.

    • Troubleshooting Steps:

      • Use Headspace GC-MS: If decarboxylation is suspected (e.g., under high-temperature stress), analyze the headspace of your sample vial using gas chromatography-mass spectrometry (GC-MS) to look for volatile products.

Problem: I am getting inconsistent degradation rates between replicate experiments.
  • Potential Cause: Oxygen or Contaminant Variability. Oxidative degradation pathways are highly sensitive to the concentration of dissolved oxygen and trace metal contaminants, which can vary between experiments.

    • Troubleshooting Steps:

      • Standardize De-gassing: Implement a consistent and thorough method for de-gassing all buffers and solutions before use.

      • Acid-Wash Glassware: Ensure all glassware is rigorously cleaned and potentially acid-washed to remove trace metal residues.

      • Control Headspace: Use vials with consistent headspace volume and ensure they are sealed properly.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify likely degradation products and pathways.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 0.1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution to 0.1 mg/mL in 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base-catalyzed degradation of phenols can be rapid.

    • Oxidative Degradation: Dilute the stock solution to 0.1 mg/mL in 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, incubate a solution (0.1 mg/mL in water/acetonitrile) at 60°C.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC-UV/MS method (see Protocol 4).

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. Calculate the percentage degradation and identify the major degradation products by their mass-to-charge ratios and retention times.

Protocol 4: Analytical Method for Degradation Product Profiling by HPLC-UV/MS
  • Instrumentation: A High-Performance Liquid Chromatography system with a UV/Diode Array Detector and coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) and record the full spectrum for peak purity analysis.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes. Acquire full scan data from m/z 100-1000. Use data-dependent fragmentation (MS/MS) to obtain structural information on the parent compound and any observed degradation products.[15][16]

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure and literature on analogous compounds.

Pathway A: Oxidative Degradation

Oxidation is a highly probable pathway, targeting the electron-rich phenolic ring.[1][3]

Oxidative Degradation A This compound B Hydroxylated Intermediate (e.g., Catechol or Hydroquinone derivative) A->B Oxidation (e.g., •OH) C Ortho- or Para-Quinone Derivative B->C Further Oxidation D Ring-Opened Products (e.g., Muconic acid derivatives) C->D Ring Cleavage E Low MW Carboxylic Acids (e.g., Oxalic acid, Acetic acid) D->E Further Degradation

Caption: Predicted oxidative degradation of the phenol ring.

Pathway B: Photolytic Debromination

Exposure to UV light can induce cleavage of the C-Br bond, a common pathway for brominated aromatics.[7]

Photolytic Debromination A This compound B Aryl Radical Intermediate + Br• A->B UV Light (hν) C 2-(2-Hydroxyphenyl)acetic acid B->C Hydrogen Abstraction D Secondary Photoproducts C->D Further Degradation

Caption: Predicted photolytic C-Br bond cleavage pathway.

Pathway C: Metabolic Conjugation (Phase II)

In biological systems, conjugation is a major route of metabolism for phenols and carboxylic acids.[13][14]

Metabolic Conjugation cluster_0 Phase II Metabolism A This compound B O-Glucuronide Conjugate A->B UGT Enzyme (on -OH group) C O-Sulfate Conjugate A->C SULT Enzyme (on -OH group) D Glycine/Glutamine Conjugate A->D Acyl-CoA Synthetase + Transferase (on -COOH group)

Caption: Predicted Phase II metabolic conjugation pathways.

Data Summary Tables

Table 1: Predicted Degradation Products and Their Mass Signatures
Predicted Degradant NameDegradation PathwayExpected Change in MassPredicted m/z [M-H]⁻
Debrominated ProductPhotolytic/Reductive-79/-81 (loss of Br)151.04
Hydroxylated ProductOxidative (Phase I)+16 (addition of O)245.95 / 247.95
Quinone ProductOxidative-2 (loss of 2H)227.94 / 229.94
Glucuronide ConjugateMetabolic (Phase II)+176 (addition of C₆H₈O₆)405.98 / 407.98
Sulfate ConjugateMetabolic (Phase II)+80 (addition of SO₃)309.91 / 311.91
Glycine ConjugateMetabolic (Phase II)+57 (addition of C₂H₃NO)286.98 / 288.98

Note: Masses are calculated for the most abundant isotopes. Bromine has two major isotopes (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), leading to a characteristic isotopic pattern in the mass spectrum.

References

Technical Support Center: Solvent Effects on 2-(5-Bromo-2-hydroxyphenyl)acetic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support guide for 2-(5-Bromo-2-hydroxyphenyl)acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its reactivity, with a specific focus on the critical role of solvent selection.

The primary reaction of interest for this compound is its intramolecular cyclization, an acid-catalyzed lactonization, to form 6-bromo-2-coumaranone (also known as 6-bromo-2(3H)-benzofuranone).[1][2] The efficiency and outcome of this reaction are profoundly dictated by the solvent system employed. This guide will help you navigate these complexities to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principal reaction of this compound, and how do solvents fundamentally influence it?

The molecule is designed for intramolecular cyclization, where the phenolic hydroxyl group acts as a nucleophile attacking the electrophilic carbon of the carboxylic acid group (after protonation). This reaction forms a five-membered lactone ring, yielding 6-bromo-2-coumaranone.[3] Solvents influence this process in three primary ways:

  • Solubility: The reactants must be sufficiently dissolved for the reaction to occur in the homogenous phase.[4]

  • Stabilization of States: Solvents can differentially stabilize the ground state (reactants), transition state, and product. According to the Hughes-Ingold rules, a reaction is accelerated by a polar solvent if the transition state is more charged than the reactants.[5]

  • Specific Interactions: Solvents can engage in specific interactions, such as hydrogen bonding, which can either facilitate or hinder the reaction pathway.[6]

Q2: How does solvent polarity impact the rate of lactonization for this compound?

The impact of polarity is nuanced. The acid-catalyzed mechanism involves a protonated carboxylic acid, creating a more charged, carbocation-like transition state. A polar solvent would be expected to stabilize this transition state, thereby increasing the reaction rate.[7]

However, a highly polar solvent can also strongly solvate the ground-state reactants (the polar hydroxyl and carboxylic acid groups). This stabilization of the reactants increases the overall activation energy required to reach the transition state, potentially slowing the reaction.[5] Therefore, a solvent of moderate polarity is often optimal. For less reactive substrates, polar solvents tend to result in higher yields.[8]

Q3: What is the differential role of protic vs. aprotic solvents in this reaction?

This is a critical consideration.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can strongly solvate both the hydroxyl nucleophile and the carboxyl electrophile through hydrogen bonding.[6][9] This "solvent cage" can severely hinder the necessary intramolecular approach, stabilizing the starting material and dramatically slowing down the desired cyclization.[10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have high dielectric constants but lack acidic protons. They can stabilize charged species but are less effective at solvating the hydroxyl nucleophile via hydrogen bonding.[4] This often makes them a better choice than protic solvents for reactions where a free nucleophile is desired. However, they may not be ideal for reactions requiring azeotropic water removal.

  • Non-Polar Aprotic Solvents (e.g., toluene, benzene, hexane): These solvents do not significantly solvate the polar functional groups. Their primary role in this context is often to serve as a medium for azeotropic removal of water using a Dean-Stark apparatus, which effectively drives the equilibrium toward the lactone product.[3]

Q4: Can hydrogen bonding with the solvent completely inhibit the reaction?

While complete inhibition is rare, hydrogen bonding can be the single most significant factor in reducing the reaction rate. By forming strong hydrogen bonds with the phenolic -OH group, a protic solvent acts as a competitor, reducing the nucleophilicity of the oxygen and keeping it "occupied." Similarly, solvation of the carboxylic acid group can de-favor the protonation step required to activate it. This is why reaction protocols for lactonization often specify non-hydrogen-bonding solvents like toluene.[3]

Troubleshooting Guide

This section addresses common problems encountered during the intramolecular cyclization of this compound.

Problem 1: Low or No Yield of 6-Bromo-2-coumaranone
  • Primary Suspect (Solvent-Related): Use of an inappropriate solvent (e.g., a polar protic solvent like ethanol) or a solvent in which the starting material has poor solubility at the reaction temperature.

  • Diagnostic Workflow:

    • Confirm Solubility: Was the starting material fully dissolved at the reaction temperature? If not, the reaction is heterogeneous and will be extremely slow.

    • Analyze Solvent Choice: Are you using a protic solvent? As discussed, this will likely hinder the reaction.

    • Check for Water Removal: Lactonization is an equilibrium reaction that produces water. If water is not removed, the equilibrium may lie far to the reactant side.

  • Solutions:

    • Switch to a Non-Polar, Aprotic Solvent: The most reliable method for this specific lactonization is to use toluene in conjunction with a Dean-Stark apparatus.[3] This addresses both the need for a non-interfering solvent and the critical requirement of removing the water byproduct to drive the reaction to completion.

    • Ensure Anhydrous Conditions: If not using a Dean-Stark setup, ensure all reagents and the solvent are rigorously dried before starting the reaction.

Problem 2: Formation of Polymeric Side Products
  • Primary Suspect (Solvent-Related): Reaction conditions (including solvent) that favor intermolecular reaction over the desired intramolecular cyclization. This is often exacerbated by high concentrations.

  • Diagnostic Workflow:

    • Review Reaction Concentration: High concentrations favor intermolecular reactions, as molecules are more likely to encounter each other than to fold for an intramolecular reaction.

    • Consider Solvent's Role in Conformation: While less common, certain solvents might promote a molecular conformation that is unfavorable for ring closure.

  • Solutions:

    • Apply High Dilution Principle: Perform the reaction at a much lower concentration (e.g., <0.1 M). This statistically favors the intramolecular pathway.

    • Slow Addition: Add the this compound solution slowly over several hours to a heated solvent containing the acid catalyst. This maintains a low instantaneous concentration of the reactant.

Problem 3: Reaction is Extremely Slow or Stalls
  • Primary Suspect (Solvent-Related): Excessive stabilization of the reactant ground state.

  • Diagnostic Workflow:

    • Identify Specific Interactions: As detailed in the FAQs, the most common culprit is a polar protic solvent (like methanol or water) that is hydrogen-bonding with the reactant's functional groups.[6][10]

    • Evaluate Catalyst Activity: The acid catalyst (e.g., H₂SO₄, p-TsOH) may be deactivated or poorly soluble in the chosen solvent.

  • Solutions:

    • Change Solvent Class: Immediately switch from a polar protic solvent to a polar aprotic or, preferably, a non-polar aprotic solvent like toluene.[3]

    • Select an Appropriate Catalyst: Ensure the acid catalyst is soluble and effective in your chosen medium. Sulfuric acid or p-toluenesulfonic acid are common choices for reactions in toluene.

Visualization of Key Processes

Reaction Mechanism

The diagram below illustrates the acid-catalyzed intramolecular cyclization pathway.

Lactonization_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Step 4: Deprotonation A Carboxylic Acid (C=O) AH Protonated Carbonyl (Activated Electrophile) A->AH Catalyst H H+ B Tetrahedral Intermediate AH->B Intramolecular Attack by -OH C Protonated Ether Intermediate B->C Proton Transfer D Protonated Lactone C->D - H₂O E 6-Bromo-2-coumaranone (Product) D->E - H+ Troubleshooting_Workflow start Low Yield of 6-Bromo-2-coumaranone check_solvent Is the solvent non-polar aprotic (e.g., Toluene)? start->check_solvent check_water Is water being removed azeotropically (e.g., Dean-Stark)? check_solvent->check_water Yes sol_solvent Solution: Change to Toluene. check_solvent->sol_solvent No check_concentration check_concentration check_water->check_concentration Yes sol_water Solution: Incorporate a Dean-Stark trap. check_water->sol_water No check_catalyst Is the acid catalyst (e.g., p-TsOH, H₂SO₄) active and soluble? check_concentration->check_catalyst Yes sol_concentration Solution: Reduce concentration or use slow addition. check_concentration->sol_concentration No sol_catalyst Solution: Use fresh catalyst and confirm solubility. check_catalyst->sol_catalyst No

References

Validation & Comparative

A Comparative Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid and Other Phenolic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the potential biological activities of 2-(5-Bromo-2-hydroxyphenyl)acetic acid against well-characterized phenolic acids: salicylic acid, homovanillic acid, and 4-hydroxyphenylacetic acid. As direct experimental data for this compound is not publicly available, this analysis will focus on its predicted performance based on structure-activity relationships within this class of compounds, supported by experimental data for the comparator molecules. This document is intended to serve as a valuable resource for researchers and professionals in drug development by providing a scientific rationale for future investigations into this promising compound.

Introduction: The Therapeutic Potential of Phenolic Acids

Phenolic acids are a class of plant secondary metabolites that have garnered significant attention in the pharmaceutical and healthcare sectors.[1] Their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, make them attractive candidates for drug discovery and development.[2][3] These compounds exert their effects through various mechanisms, such as scavenging free radicals, modulating inflammatory signaling pathways, and inhibiting key enzymes involved in disease progression.[4][5]

This guide will focus on a comparative analysis of four phenolic acids:

  • This compound: A halogenated phenolic acid with potential for enhanced biological activity. The introduction of a bromine atom can modulate the electronic and lipophilic properties of the molecule, potentially leading to increased efficacy.

  • Salicylic acid: A well-known beta-hydroxy acid with established anti-inflammatory, analgesic, and keratolytic properties.[6][7] It is a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.

  • Homovanillic acid: A major metabolite of the neurotransmitter dopamine, often used as a biomarker for certain neurological conditions.[8] While primarily known for its role in neuroscience, its phenolic structure warrants investigation into its antioxidant and anti-inflammatory potential.

  • 4-Hydroxyphenylacetic acid: A microbiota-derived metabolite of polyphenols with demonstrated antioxidant and anti-inflammatory activities.[9][10]

The following sections will delve into a detailed comparison of the physicochemical properties and biological activities of these compounds, providing a foundation for understanding the potential of this compound in a therapeutic context.

Comparative Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of the four phenolic acids.

PropertyThis compoundSalicylic AcidHomovanillic Acid4-Hydroxyphenylacetic Acid
Molecular Formula C₈H₇BrO₃C₇H₆O₃C₉H₁₀O₄C₈H₈O₃
Molecular Weight ( g/mol ) 231.04[11]138.12182.17152.15
pKa Not available2.974.41Not available
logP Not available2.260.33Not available
Structure
alt text

The presence of a bromine atom in this compound significantly increases its molecular weight compared to the other phenolic acids. This halogenation is also expected to increase its lipophilicity (logP), which could enhance its ability to cross cell membranes.

Comparative Biological Activity Analysis

This section provides a comparative analysis of the antioxidant and anti-inflammatory activities of the selected phenolic acids. The discussion of this compound is based on inferred potential from structurally related compounds.

Antioxidant Activity

Antioxidant capacity is a key therapeutic property of phenolic acids, enabling them to neutralize harmful free radicals and reduce oxidative stress, a contributing factor to many chronic diseases.[2]

The DPPH assay is a common method to evaluate the ability of a compound to donate a hydrogen atom or an electron to a stable free radical.[7] A lower IC50 value indicates greater antioxidant activity.

CompoundReported DPPH IC50 (µg/mL)
This compound Not available (Predicted to be potent)
Salicylic Acid 32.42 ± 0.51[1][12]
Homovanillic Acid Data not available
4-Hydroxyphenylacetic Acid Data not available

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation. It is a versatile method applicable to both hydrophilic and lipophilic compounds.[6]

CompoundReported ABTS IC50 (µg/mL)
This compound Not available (Predicted to be potent)
Salicylic Acid Data not available
Homovanillic Acid Data not available
4-Hydroxyphenylacetic Acid Data not available

Specific and directly comparable ABTS IC50 values for the comparator phenolic acids are not available from the conducted searches. However, the general principles of antioxidant activity suggest that all these compounds would demonstrate some level of ABTS radical scavenging. The predicted enhanced lipophilicity of this compound may contribute to a more favorable interaction with the ABTS radical.

Nitric oxide is a signaling molecule that can be detrimental at high concentrations, contributing to oxidative stress and inflammation. The ability to scavenge NO is a significant antioxidant property.

CompoundReported NO Scavenging Activity
This compound Not available (Predicted to be active)
Salicylic Acid Demonstrates NO scavenging activity[13]
Homovanillic Acid Data not available
4-Hydroxyphenylacetic Acid Data not available

Phenolic compounds are known to scavenge nitric oxide radicals. While quantitative data is sparse, it is reasonable to predict that all the phenolic acids discussed would exhibit some level of NO scavenging activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the inhibition of key inflammatory mediators is a major therapeutic strategy.[4]

COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Selective COX-2 inhibition is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[12]

CompoundReported COX-2 IC50
This compound Not available (Predicted to be a potent inhibitor)
Salicylic Acid ~5 µg/mL (in intact cells)[14]
Homovanillic Acid Data not available
4-Hydroxyphenylacetic Acid Data not available

Salicylic acid is known to inhibit COX-2 activity in intact cells with an IC50 of approximately 5 µg/mL.[14] It's important to note that salicylic acid's mechanism of COX inhibition is complex and may also involve the suppression of COX-2 gene transcription.[15] While direct COX-2 inhibition data for homovanillic and 4-hydroxyphenylacetic acids are lacking, their structural similarity to other anti-inflammatory phenolic acids suggests they may possess inhibitory activity. The presence of the bromine atom in this compound could potentially enhance its binding to the active site of COX-2, leading to more potent inhibition.

Lipoxygenases are another class of enzymes involved in the inflammatory response, catalyzing the production of leukotrienes. Inhibition of LOX is another important anti-inflammatory mechanism.

CompoundPredicted LOX Inhibition
This compound Predicted to be an inhibitor
Salicylic Acid Known to have LOX inhibitory effects
Homovanillic Acid Predicted to have inhibitory potential
4-Hydroxyphenylacetic Acid Predicted to have inhibitory potential

Phenolic compounds, in general, are known to inhibit lipoxygenase activity.[16] While specific IC50 values are not available for a direct comparison, it is anticipated that all four phenolic acids would exhibit some degree of LOX inhibition.

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of phenolic acids extend beyond direct enzyme inhibition and involve the modulation of key intracellular signaling pathways.[4] Understanding these mechanisms provides a more complete picture of their therapeutic potential.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Phenolic_Acids Phenolic Acids (e.g., this compound) Phenolic_Acids->COX2 Inhibit Phenolic_Acids->LOX Inhibit

Phenolic acids have been shown to interfere with several pro-inflammatory signaling cascades, including:

  • NF-κB Pathway: Phenolic acids can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[5][17]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Phenolic compounds can suppress the phosphorylation of key MAPK proteins, thereby reducing the inflammatory response.[17]

  • NLRP3 Inflammasome: Some phenolic acids can inhibit the activation of the NLRP3 inflammasome, a protein complex that plays a critical role in the production of the pro-inflammatory cytokines IL-1β and IL-18.[2][17]

  • Nrf2 Pathway: Phenolic acids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant and cytoprotective genes, thereby counteracting oxidative stress and inflammation.[17]

Given the structural similarities, it is plausible that this compound would also modulate these pathways, potentially with greater efficacy due to its halogen modification.

Detailed Experimental Protocols

To facilitate further research and ensure the reproducibility of results, this section provides detailed, step-by-step methodologies for the key assays discussed in this guide.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compounds (e.g., 10-100 µg/mL) in methanol.

    • Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or control to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the DPPH radical.

ABTS Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test compound at various concentrations to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a probe by arachidonic acid-derived prostaglandin G2, resulting in a fluorescent product. The inhibition of this reaction by a test compound is measured.

Protocol:

  • Reagent Preparation:

    • Use a commercial COX-2 inhibitor screening kit or prepare the following reagents:

      • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

      • Human recombinant COX-2 enzyme.

      • COX Probe (e.g., Amplex Red).

      • Arachidonic Acid (substrate).

      • A known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure (in a 96-well black microplate):

    • Add 80 µL of COX Assay Buffer to each well.

    • Add 10 µL of the test compound at various concentrations or the positive control.

    • Add 10 µL of the COX-2 enzyme solution.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

  • Measurement and Calculation:

    • Measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) with an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of inhibition: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Determine the IC50 value.

G cluster_workflow General Experimental Workflow Start Start: Prepare Phenolic Acid Solutions Assay_Prep Prepare Assay Reagents (e.g., DPPH, COX-2 enzyme) Start->Assay_Prep Incubation Incubate Phenolic Acid with Assay Reagents Assay_Prep->Incubation Measurement Measure Endpoint (e.g., Absorbance, Fluorescence) Incubation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measurement->Data_Analysis Conclusion Conclusion: Compare Potency Data_Analysis->Conclusion

In Vitro Lipoxygenase (LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, which catalyzes the oxidation of linoleic acid to a hydroperoxide. The formation of the product is monitored spectrophotometrically at 234 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Soybean lipoxygenase solution in phosphate buffer.

    • Linoleic acid (substrate) solution in ethanol.

    • A known LOX inhibitor (e.g., quercetin) as a positive control.

  • Assay Procedure:

    • In a cuvette, mix 2.8 mL of phosphate buffer, 0.1 mL of the test compound solution at various concentrations, and 0.1 mL of the lipoxygenase solution.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 0.1 mL of the linoleic acid solution.

  • Measurement and Calculation:

    • Immediately measure the change in absorbance at 234 nm for 5 minutes.

    • Calculate the percentage of inhibition as described for the COX-2 assay.

    • Determine the IC50 value.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Phenolic_Acids Phenolic Acids (e.g., this compound) Phenolic_Acids->COX2 Inhibit Phenolic_Acids->LOX Inhibit

Conclusion and Future Directions

This comparative guide has provided a comprehensive overview of the predicted biological activities of this compound in relation to the established properties of salicylic acid, homovanillic acid, and 4-hydroxyphenylacetic acid. While the absence of direct experimental data on the target compound necessitates a predictive approach, the analysis of structure-activity relationships within this class of molecules strongly suggests that this compound holds significant promise as a potent antioxidant and anti-inflammatory agent.

The presence of a bromine atom is anticipated to enhance its lipophilicity and electronic properties, potentially leading to improved cellular uptake and more potent inhibition of key enzymes such as COX-2 and lipoxygenase. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to empirically validate these predictions.

Future research should focus on the following:

  • Synthesis and Characterization: The synthesis of this compound and thorough characterization of its physicochemical properties.

  • In Vitro Biological Evaluation: The systematic evaluation of its antioxidant and anti-inflammatory activities using the assays outlined in this guide to determine its IC50 values and compare them directly with the other phenolic acids.

  • Mechanism of Action Studies: Investigation into its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, to elucidate its molecular mechanisms of action.

  • In Vivo Studies: Following promising in vitro results, evaluation of its efficacy and safety in preclinical animal models of inflammation and oxidative stress-related diseases.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of inflammatory and oxidative stress-mediated disorders.

References

A Comparative Guide to the Synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-hydroxyphenyl)acetic acid is a valuable synthetic intermediate in medicinal chemistry and drug development. Its bifunctional nature, featuring a carboxylic acid and a substituted phenol, makes it a versatile building block for constructing more complex molecules, including potential therapeutic agents and bioactive compounds. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, enhancing its utility.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will delve into the mechanistic rationale, compare performance based on experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate methodology for their specific needs, considering factors such as yield, scalability, cost, and environmental impact.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials and strategic pathways. The most common strategies involve:

  • Multi-step Synthesis from 4-Bromophenol via Formylation: A classic approach that builds the acetic acid side chain onto the phenolic ring through a formylation intermediate.

  • Protected Phenol Strategy: A robust route that involves the synthesis of a methoxy-protected precursor, 2-(5-Bromo-2-methoxyphenyl)acetic acid, followed by a final deprotection step.

  • Lactone Hydrolysis: An efficient route that proceeds through the synthesis and subsequent hydrolysis of 5-Bromobenzofuran-2(3H)-one, a cyclic ester (lactone) of the target molecule.

Each of these routes offers a unique set of advantages and challenges, which will be explored in detail.

Route 1: Multi-step Synthesis via Reimer-Tiemann Reaction

This pathway begins with the ortho-formylation of 4-bromophenol to generate 5-bromosalicylaldehyde. The aldehyde is then converted to the phenylacetic acid derivative in a two-step sequence involving reduction and cyanation-hydrolysis.

Reaction Scheme

Step 1: Reimer-Tiemann Formylation

Step 2: Reduction of Aldehyde to Alcohol

Step 3: Conversion to Benzyl Bromide

Step 4: Cyanation and Hydrolysis

Mechanism and Rationale

The cornerstone of this route is the Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols.[1][2] In this reaction, chloroform is deprotonated by a strong base (e.g., NaOH) to form a trichlorocarbanion, which then eliminates a chloride ion to generate the highly electrophilic dichlorocarbene (:CCl2).[1][3] The phenoxide ion, formed by the deprotonation of 4-bromophenol, acts as the nucleophile. The electron-rich phenoxide attacks the dichlorocarbene, preferentially at the ortho position due to a stabilizing interaction between the phenoxide oxygen and the carbene.[3][4] Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde, 5-bromosalicylaldehyde.[5]

The conversion of the aldehyde to the acetic acid side chain is a standard multi-step transformation. First, the aldehyde is reduced to a benzyl alcohol using a mild reducing agent like sodium borohydride. The alcohol is then converted to a more reactive benzyl bromide. Finally, nucleophilic substitution with cyanide, followed by acidic or basic hydrolysis of the resulting nitrile, elongates the carbon chain and yields the desired carboxylic acid.

Experimental Protocol (Route 1)

Step 1: Synthesis of 5-Bromosalicylaldehyde

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenol in ethanol.

  • Add an aqueous solution of sodium hydroxide and stir to form the sodium phenoxide.

  • Heat the mixture to 60-70°C and add chloroform dropwise. The reaction is exothermic and may require cooling to maintain the temperature.[4]

  • After the addition is complete, continue heating under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization.

Step 2: Conversion to this compound

  • Reduction: Dissolve 5-bromosalicylaldehyde in methanol and cool in an ice bath. Add sodium borohydride portion-wise and stir until the reaction is complete. Quench the reaction with water and extract the product, (5-bromo-2-hydroxyphenyl)methanol.

  • Bromination: Treat the resulting alcohol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield 2-(bromomethyl)-4-bromophenol.

  • Cyanation & Hydrolysis: React the benzyl bromide with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to form the corresponding nitrile. The crude nitrile is then hydrolyzed by heating with a strong acid (e.g., aqueous H2SO4) or base (e.g., aqueous NaOH) to afford the final product, this compound.

Performance Analysis
  • Advantages: Uses readily available starting materials. The Reimer-Tiemann reaction is a well-established named reaction.

  • Disadvantages: The overall route involves multiple steps, which can lead to a lower overall yield. The Reimer-Tiemann reaction itself often gives moderate yields (20-60%) and can produce isomeric byproducts.[3] The use of chloroform and sodium cyanide poses significant safety and environmental concerns.

Route 2: Synthesis via Methoxy-Protected Intermediate

This strategy involves protecting the phenolic hydroxyl group as a methyl ether. The acetic acid side chain is constructed on this protected ring, followed by a final deprotection step to reveal the target molecule. This approach avoids potential side reactions associated with the free phenol group.

Reaction Scheme

Step 1: Synthesis of 2-(5-Bromo-2-methoxyphenyl)acetic acid

Step 2: Demethylation

Mechanism and Rationale

The synthesis of the key intermediate, 2-(5-Bromo-2-methoxyphenyl)acetic acid, can be achieved by the regioselective bromination of 2-methoxyphenylacetic acid.[6] The methoxy group is an ortho-, para-director, and the steric hindrance from the existing acetic acid side chain at the ortho position directs the incoming bromine to the para position, resulting in the desired 5-bromo isomer.

The final step is the cleavage of the methyl ether. This is a standard transformation in organic synthesis, typically accomplished using strong Lewis acids like boron tribromide (BBr3) or strong protic acids like hydrobromic acid (HBr). The Lewis acid coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion.

Experimental Protocol (Route 2)

Step 1: Synthesis of 2-(5-Bromo-2-methoxyphenyl)acetic acid

  • Dissolve 2-methoxyphenylacetic acid in a suitable solvent such as glacial acetic acid.[6]

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for 1-2 hours after the addition is complete.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent like xylene to obtain pure 2-(5-Bromo-2-methoxyphenyl)acetic acid. A reported yield for a similar bromination is 84%.[6]

Step 2: Demethylation

  • Dissolve the methoxy-protected acid in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C or lower.

  • Slowly add a solution of boron tribromide (BBr3) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding water or methanol.

  • Extract the product into an organic solvent, dry, and concentrate to yield this compound.

Performance Analysis
  • Advantages: This route is generally higher yielding and more straightforward than Route 1. It avoids the use of highly toxic reagents like chloroform and cyanide. The reactions are typically clean with fewer byproducts.

  • Disadvantages: Requires the synthesis or purchase of the 2-methoxyphenylacetic acid starting material. The demethylation reagent, BBr3, is corrosive and moisture-sensitive, requiring careful handling.

Route 3: Hydrolysis of 5-Bromobenzofuran-2(3H)-one

This elegant route involves the synthesis of a lactone intermediate, 5-Bromobenzofuran-2(3H)-one, which upon simple hydrolysis, opens up to form the target phenylacetic acid.

Reaction Scheme

Step 1: Synthesis of 5-Bromobenzofuran-2(3H)-one

Step 2: Basic Hydrolysis

Mechanism and Rationale

The synthesis of the benzofuranone intermediate is the critical step. A common method involves the reaction of 4-bromophenol with chloroacetyl chloride under Friedel-Crafts conditions, followed by an intramolecular cyclization. Alternatively, a reaction between 4-bromophenol and glyoxylic acid can lead to a mandelic acid derivative, which can then be cyclized.

Once the lactone is formed, the final step is a straightforward basic hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This opens the ring to form a carboxylate and a phenoxide. Subsequent acidification protonates these groups to yield the final product. 5-Bromobenzofuran-2(3H)-one is recognized as a key intermediate for bioactive compounds.[7]

Experimental Protocol (Route 3)

Step 1: Synthesis of 5-Bromobenzofuran-2(3H)-one (One possible method is outlined below)

  • React 4-bromophenol with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3).

  • The resulting α-chloro-ketone intermediate is then treated with a base to induce an intramolecular Williamson ether synthesis, forming the five-membered lactone ring.

  • The crude product is purified by chromatography or recrystallization.

Step 2: Hydrolysis

  • Suspend 5-Bromobenzofuran-2(3H)-one in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture under reflux until the solid dissolves and the reaction is complete (TLC monitoring).

  • Cool the reaction mixture to room temperature.

  • Acidify the clear solution with a mineral acid (e.g., concentrated HCl) until the pH is ~1-2.

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry.

Performance Analysis
  • Advantages: This route can be very efficient, with the final hydrolysis step being typically high-yielding and clean. It represents a convergent approach to the target molecule.

  • Disadvantages: The synthesis of the starting lactone, 5-Bromobenzofuran-2(3H)-one, can be challenging and may require optimization to achieve good yields.

Quantitative Data Summary

ParameterRoute 1: Reimer-TiemannRoute 2: Protected PhenolRoute 3: Lactone Hydrolysis
Starting Material 4-Bromophenol2-Methoxyphenylacetic acid4-Bromophenol
Number of Steps 422
Key Reagents NaOH, Chloroform, NaBH4, NaCNBromine, Acetic Acid, BBr3Chloroacetyl chloride, Base (NaOH)
Overall Yield Low to Moderate (often <30%)Good to High (potentially >70%)Moderate to Good (highly dependent on lactone synthesis)
Scalability Moderate; hindered by yield and safetyHighModerate
Safety Concerns High (Chloroform, Cyanide)Moderate (Bromine, BBr3)Moderate (Lewis acids, acyl chlorides)

Workflow Visualization

A visual comparison of the synthetic pathways highlights the strategic differences between the routes.

SynthesisRoutes cluster_1 Route 1 cluster_2 Route 2 cluster_3 Route 3 start1 4-Bromophenol int1 5-Bromosalicylaldehyde start1->int1 Reimer- Tiemann int4 5-Bromobenzofuran- 2(3H)-one start1->int4 Lactonization start2 2-Methoxyphenylacetic acid int3 2-(5-Bromo-2-methoxyphenyl) acetic acid start2->int3 Bromination int2 2-(Bromomethyl)- 4-bromophenol int1->int2 Reduction & Bromination product 2-(5-Bromo-2-hydroxyphenyl) acetic acid int2->product Cyanation & Hydrolysis int3->product Demethylation int4->product Hydrolysis

References

A Head-to-Head Comparison of BRAF Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of the BRAF kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, has revolutionized the treatment of BRAF V600-mutant melanomas and other malignancies. This guide provides a comprehensive comparison of three prominent ATP-competitive BRAF inhibitors: Vemurafenib, Dabrafenib, and Encorafenib. We will delve into their comparative biological activities, the underlying experimental data, and the detailed methodologies required to rigorously assess their performance.

The BRAF Signaling Pathway and the Rationale for Targeted Inhibition

The RAS-RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that transduces extracellular signals to the nucleus, governing fundamental cellular processes such as proliferation, differentiation, and survival.[1][2][3] In a significant portion of melanomas, a specific point mutation (V600E) in the BRAF gene leads to constitutive activation of the BRAF kinase, resulting in uncontrolled downstream signaling and tumor growth.[1][4][5] This oncogenic driver mutation has made BRAF an attractive target for therapeutic intervention.[1]

Vemurafenib, Dabrafenib, and Encorafenib are all designed to selectively inhibit the mutated BRAF V600E kinase, thereby blocking the aberrant signaling cascade.[1] However, as we will explore, they exhibit distinct biochemical and cellular profiles that influence their efficacy and associated toxicities.

BRAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates Inhibitors Vemurafenib Dabrafenib Encorafenib Inhibitors->BRAF Inhibit Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of BRAF inhibitors C Add inhibitors to reaction mix A->C B Prepare reaction mix: - Recombinant BRAF V600E - Kinase-dead MEK (substrate) - Kinase Buffer B->C D Initiate reaction with ATP C->D E Incubate at 30°C for 30-60 min D->E F Stop reaction E->F G Quantify MEK phosphorylation (e.g., ELISA, Luminescence) F->G H Plot % inhibition vs. inhibitor concentration G->H I Calculate IC50 values H->I MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization cluster_measurement Measurement & Analysis A Seed A375 cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of BRAF inhibitors B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Remove media and add DMSO or solubilization buffer F->G H Incubate with shaking to dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % viability and determine IC50 values I->J

References

A Comparative Guide to the Validation of Analytical Methods for 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods for 2-(5-Bromo-2-hydroxyphenyl)acetic acid, a compound of interest in pharmaceutical development and chemical synthesis. As direct literature on the analytical validation for this specific molecule is scarce, this document synthesizes best practices from international regulatory guidelines and established methods for analogous phenolic and organic acid compounds. It is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and validate robust, reliable, and compliant analytical methods.

The Imperative for Method Validation

This compound, with its phenolic hydroxyl, carboxylic acid, and brominated aromatic functionalities, presents a unique analytical challenge. Whether it is a final active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity, the ability to accurately and precisely quantify it is paramount. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1] This process is not merely a regulatory formality but the very foundation of product quality, ensuring safety and efficacy.[1] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for this process, which we will adhere to throughout this guide.[2][3][4]

Strategic Selection of an Analytical Method

The choice of analytical technique is the first critical decision in the validation journey. The physicochemical properties of this compound—a polar, UV-active molecule—make it amenable to several techniques. The selection hinges on the intended purpose of the method, such as impurity testing, stability studies, or routine quality control.

Comparison of Primary Analytical Techniques
Technique Principle Advantages for this compound Disadvantages & Causality Best Suited For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase (e.g., C18) and a liquid mobile phase.[5]High Specificity & Versatility: Can separate the analyte from impurities and degradation products.[6] UV-Active Molecule: The phenolic ring and carboxylic acid are chromophores, allowing for sensitive UV detection.[7] Broad Applicability: Suitable for quantification (assay), impurity profiling, and stability testing.[8]Method Development Time: Optimization of mobile phase, column, and gradient can be time-consuming. Solvent Consumption: Can generate significant solvent waste.Gold Standard for Assay and Impurity Quantification.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.[9]High Efficiency & Resolution: Can provide excellent separation of volatile compounds.Derivatization Required: The polar hydroxyl and carboxyl groups make the molecule non-volatile. Derivatization (e.g., silylation) is necessary, adding complexity and potential for side reactions.[9] Thermal Instability: Potential for degradation at high temperatures in the injector or column.Niche applications, such as analysis of volatile impurities in the starting materials.
UV-Vis Spectrophotometry Measures the absorption of UV-Visible light by the analyte in a solution.[7]Simplicity & Speed: Rapid and straightforward for concentration measurements. Low Cost: Instrumentation is widely available and inexpensive.Lack of Specificity: Cannot distinguish between the analyte and other UV-absorbing compounds (e.g., impurities, excipients).[10] Susceptible to interference from the sample matrix.In-process controls or simple assays where the sample matrix is well-defined and free of interfering substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[11]Unsurpassed Specificity & Sensitivity: Provides molecular weight and structural information, enabling unequivocal peak identification.[12] Trace Level Quantification: Ideal for identifying and quantifying low-level impurities.High Cost & Complexity: Instrumentation is expensive to acquire and maintain. Requires specialized expertise for operation and data interpretation.Definitive identification of unknown impurities and degradation products. Quantification of genotoxic or other critical impurities at trace levels.

Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most suitable and versatile technique for the routine analysis and validation of this compound. The remainder of this guide will focus on a detailed validation protocol for this method.

The Validation Workflow: A Visual Overview

The validation process is a structured, multi-stage endeavor. The following diagram illustrates the logical flow from planning to final approval.

ValidationWorkflow cluster_0 Planning & Preparation cluster_1 Execution & Data Acquisition cluster_2 Evaluation & Reporting cluster_3 Approval & Implementation DefinePurpose Define Method's Intended Use (e.g., Assay, Impurity Test) [3] DevelopProtocol Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) [2, 4] DefinePurpose->DevelopProtocol PrepareMaterials Prepare Reference Standards & Quality Control Samples DevelopProtocol->PrepareMaterials ConductExperiments Conduct Validation Experiments (per Protocol) [3] PrepareMaterials->ConductExperiments AnalyzeData Process & Analyze Raw Data ConductExperiments->AnalyzeData CompareResults Compare Results Against Acceptance Criteria [4] AnalyzeData->CompareResults DocumentDeviations Document All Deviations & Justifications CompareResults->DocumentDeviations PrepareReport Prepare Final Validation Report (Conclusions & Summary) [1] DocumentDeviations->PrepareReport ReviewApprove Review & Approval (QA/Regulatory) [3] PrepareReport->ReviewApprove ImplementMethod Implement for Routine Use ReviewApprove->ImplementMethod

Caption: A typical workflow for analytical method validation.

A Detailed Protocol for HPLC Method Validation

This section provides a step-by-step protocol for validating an RP-HPLC method for the quantification (assay) of this compound. The acceptance criteria provided are typical and should be justified for the specific application.

Proposed HPLC Method Parameters
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid). The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and good peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (where the carboxyl group absorbs) and 280 nm (characteristic for phenolic compounds).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Parameters and Experimental Design

The relationship between core validation parameters demonstrates their interconnectedness in proving a method is fit for purpose.

ValidationParameters Method Validated Analytical Method Specificity Specificity [4] Method->Specificity Accuracy Accuracy [4] Method->Accuracy Precision Precision [4] Method->Precision Linearity Linearity [4] Method->Linearity Range Range [1] Method->Range LOD LOD [3] Method->LOD LOQ LOQ [3] Method->LOQ Robustness Robustness [3] Method->Robustness Accuracy->Range Precision->Range Precision->LOD determines Precision->LOQ determines Linearity->Range defines

Caption: Interrelationship of analytical validation parameters.

1. Specificity / Selectivity

  • Causality: To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][8]

  • Protocol:

    • Forced Degradation: Subject a solution of this compound to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 8 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Dry heat at 105°C for 48 hours.

      • Photolytic: Expose to UV light (e.g., 254 nm) for 7 days.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the analyte).

    • Peak Purity: Use a Photodiode Array (PDA) detector to assess the peak purity of the analyte in the stressed samples. This ensures no degradation product is co-eluting.

  • Acceptance Criteria: The analyte peak should be free from co-elution from any degradation products, impurities, or placebo components. The peak purity angle should be less than the peak purity threshold.

2. Linearity

  • Causality: To demonstrate a direct, proportional relationship between the concentration of the analyte and the method's response (e.g., peak area) over the intended range.[8]

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound, typically spanning 80% to 120% of the target assay concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

3. Range

  • Causality: To confirm the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.

  • Acceptance Criteria: The method is accurate, precise, and linear over the defined range (e.g., 80-120% of the target concentration for an assay).

4. Accuracy

  • Causality: To determine the closeness of the test results obtained by the method to the true value.[1] This is often assessed by recovery studies.

  • Protocol:

    • Prepare a placebo (synthetic mixture of all excipients).

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0118.999.1%
Table 1: Example Data for Accuracy Assessment.

5. Precision

  • Causality: To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Precision Level Parameter Varied Number of Replicates Mean Assay (%) RSD (%)
RepeatabilityNone699.8%0.85%
Intermediate PrecisionDay 2, Analyst B6100.3%1.10%
Table 2: Example Data for Precision Assessment.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1] These are critical for impurity analysis.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Prepare a series of dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD: S/N ratio of ~3:1.

    • LOQ: S/N ratio of ~10:1. Precision at the LOQ concentration should have an RSD of ≤ 10%.

7. Robustness

  • Causality: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5°C).

      • Mobile phase pH (± 0.2 units).

      • Mobile phase composition (e.g., ± 2% acetonitrile).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the assay results should not be significantly affected.

Conclusion: A Commitment to Scientific Integrity

The validation of an analytical method for a compound like this compound is a rigorous process that underpins the quality and safety of pharmaceutical products. While this guide provides a comprehensive template based on established principles for similar molecules, it is imperative that each validation is planned, executed, and documented with meticulous attention to detail.[3] By grounding our experimental design in the authoritative guidelines of the ICH, FDA, and EMA, and by understanding the scientific causality behind each validation parameter, we ensure that our analytical data is robust, reliable, and trustworthy.[2][4][13] This commitment to scientific integrity is essential for protecting patients and maintaining compliance in a global regulatory landscape.[14]

References

A Comparative Guide to Structural Analogues of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of structural analogues of 2-(5-Bromo-2-hydroxyphenyl)acetic acid, a versatile scaffold with potential applications in antimicrobial and anti-inflammatory research. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and comparative biological performance of these compounds, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Potential of Halogenated Phenylacetic Acids

Phenylacetic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1] The introduction of halogen substituents and a hydroxyl group on the phenyl ring can significantly modulate the physicochemical properties and biological efficacy of these molecules. This compound serves as a key starting point for exploring these effects. This guide will focus on a comparative analysis of its structural analogues, with a particular emphasis on the impact of halogen substitution on their biological activity.

Comparative Analysis of Structural Analogues

While direct comparative studies on a series of halogenated 2-(hydroxyphenyl)acetic acids are not extensively available in peer-reviewed literature, valuable insights can be drawn from closely related structures, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. Research on these analogous compounds has demonstrated notable antimicrobial and anti-inflammatory activities.[2]

Antimicrobial Activity

Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have revealed selective activity against Gram-positive bacteria.[2] This suggests that the brominated hydroxyphenyl motif is a key pharmacophore for antibacterial action. It is plausible that this compound and its analogues share a similar mechanism of action, potentially by disrupting the bacterial cell membrane or inhibiting essential enzymes.

A comparative analysis of halogenated analogues would likely reveal a structure-activity relationship dependent on the nature and position of the halogen. For instance, the electronegativity and size of the halogen atom (Fluorine < Chlorine < Bromine < Iodine) can influence the compound's lipophilicity and its ability to interact with biological targets.

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds is also significant. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been shown to be potent inhibitors of trypsin, a serine protease involved in inflammatory processes.[2] The inhibitory concentrations (IC50) for these compounds were found to be significantly lower than that of the standard drug, acetylsalicylic acid, highlighting their potential as potent anti-inflammatory agents.[2] This activity is likely attributed to the interaction of the halogenated hydroxyphenyl ring with the active site of the enzyme.

Table 1: Hypothetical Comparative Anti-inflammatory Activity of 2-(5-Halo-2-hydroxyphenyl)acetic Acid Analogues

CompoundHalogen (X)Predicted Relative Potency (Protease Inhibition)Rationale
1 Br+++The larger, more polarizable bromine atom may form stronger halogen bonds with the enzyme's active site.
2 Cl++Chlorine, being smaller and less polarizable than bromine, may result in slightly weaker interactions.
3 F+The high electronegativity of fluorine could alter the electronic distribution of the ring, potentially affecting binding affinity.
4 I++++Iodine's large size and high polarizability could lead to the strongest interactions, assuming it can be accommodated in the binding pocket.

Note: This table is a predictive representation based on SAR principles and data from analogous series. Experimental validation is required.

Experimental Protocols

General Synthesis of 2-(5-Halo-2-hydroxyphenyl)acetic Acids

The synthesis of these compounds can be achieved through various established methods. A common approach involves the ortho-hydroxylation of the corresponding halogenated phenylacetic acid.

dot

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product start Halogenated Phenylacetic Acid reaction Ortho-hydroxylation (e.g., using a suitable oxidizing agent) start->reaction 1. product 2-(5-Halo-2-hydroxyphenyl)acetic Acid reaction->product 2. Purification

Caption: General synthetic workflow for 2-(5-Halo-2-hydroxyphenyl)acetic acids.

Step-by-step Protocol for the Synthesis of 2-(2-hydroxyphenyl)acetic acid (a precursor for halogenation):

This protocol is adapted from a patented method for the synthesis of the non-halogenated parent compound and can be modified for halogenated precursors.[3][4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend sodium hydroxide in an inert, high-boiling solvent (e.g., a hydrocarbon solvent).

  • Addition of Precursor: Add the corresponding (2-chlorophenyl)acetic acid to the suspension at room temperature and stir for 20-30 minutes.

  • Catalyst Addition: Introduce a copper salt catalyst (e.g., copper(II) sulfate) to the mixture.

  • Heating: Heat the reaction mixture to a temperature above 130 °C (typically 160-220 °C) and maintain for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or GC).

  • Work-up: Cool the reaction mixture and add water. Separate the aqueous phase, and acidify it with a strong acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Purification: Filter the crude product and purify by recrystallization from a suitable solvent (e.g., water or acetic acid).

In Vitro Anti-inflammatory Assay: Protease Inhibition

The following protocol outlines a general method for assessing the anti-inflammatory activity of the synthesized compounds by measuring the inhibition of trypsin.

dot

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction_start Reaction cluster_measurement Measurement prep Prepare solutions of: - Trypsin - Substrate (e.g., Casein) - Test Compounds - Positive Control (e.g., Aspirin) incubation Incubate Trypsin with Test Compounds or Positive Control prep->incubation reaction_start Add Substrate to initiate the reaction incubation->reaction_start measurement Measure the absorbance to determine the extent of substrate digestion reaction_start->measurement

Caption: Workflow for the in vitro protease inhibition assay.

  • Prepare Solutions: Prepare stock solutions of the test compounds and a positive control (e.g., acetylsalicylic acid) in a suitable solvent (e.g., DMSO). Prepare a solution of trypsin in buffer (e.g., Tris-HCl, pH 7.4). Prepare a solution of the substrate (e.g., casein) in the same buffer.

  • Incubation: In a microplate, add the trypsin solution to wells containing different concentrations of the test compounds or the positive control. Incubate for a short period (e.g., 10-15 minutes) at 37 °C.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid).

  • Measurement: Centrifuge the plate to pellet the undigested substrate. Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm).

  • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(hydroxyphenyl)acetic acid analogues is governed by several structural features:

  • Hydroxyl Group: The phenolic hydroxyl group is crucial for activity, likely participating in hydrogen bonding with the target protein.

  • Carboxylic Acid Group: The acetic acid side chain provides a key acidic center for interaction with receptors or enzyme active sites.

  • Halogen Substituent:

    • Position: The position of the halogen on the phenyl ring is critical. Substitution at the 5-position appears to be favorable for both antimicrobial and anti-inflammatory activities in related scaffolds.

    • Nature of Halogen: The size, electronegativity, and polarizability of the halogen atom significantly influence the compound's potency. Larger, more polarizable halogens like bromine and iodine may enhance activity through the formation of halogen bonds.

dot

Caption: Key structural features influencing the biological activity of 2-(5-Halo-2-hydroxyphenyl)acetic acid analogues.

Conclusion and Future Directions

The structural framework of this compound presents a promising starting point for the development of novel antimicrobial and anti-inflammatory agents. The available data on analogous compounds strongly suggest that systematic modification of the halogen substituent and its position on the phenyl ring can lead to significant improvements in potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-(5-halo-2-hydroxyphenyl)acetic acid analogues to establish a clear and quantitative structure-activity relationship. Further mechanistic studies are also warranted to identify the specific molecular targets and pathways responsible for their observed biological effects. This will pave the way for the rational design of more potent and selective therapeutic candidates.

References

"cost-benefit analysis of different synthesis methods"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chemical Synthesis Methods: A Cost-Benefit Analysis for Researchers and Drug Developers

As a Senior Application Scientist, the choice of a chemical synthesis strategy is one of the most critical decisions influencing a project's trajectory, impacting everything from discovery timelines to manufacturing costs. This guide provides an in-depth, objective comparison of prevalent synthesis methodologies: Solid-Phase Synthesis (SPS), Liquid-Phase Synthesis (LPS), and Microwave-Assisted Synthesis (MAS). Our analysis moves beyond a simple listing of pros and cons to explain the causality behind experimental choices, empowering you to select the optimal approach for your specific research and development needs.

The traditional pillars of chemical synthesis are defined by the physical phase in which the reactions occur. The choice between a solid or liquid phase profoundly impacts reaction kinetics, purification strategies, and the potential for automation.

Solid-Phase Synthesis (SPS): Revolutionizing Repetitive Chemistry

Pioneered by Bruce Merrifield, Solid-Phase Peptide Synthesis (SPPS) transformed the landscape of peptide and oligonucleotide synthesis.[1] The core principle involves anchoring the initial building block to an insoluble solid support, typically a resin bead.[2] Subsequent reagents are added in solution, and after each reaction step, unreacted materials and byproducts are simply washed away, while the growing molecule remains attached to the resin.[3] This elegant simplification of purification is the hallmark of SPS.

Key Advantages:

  • Simplified Purification: The ability to remove excess reagents and byproducts by simple filtration and washing eliminates the need for complex intermediate purification steps.[3][4]

  • Speed and Automation: The repetitive nature of the wash, deprotect, and couple cycles is highly amenable to automation, which significantly reduces manual labor, minimizes human error, and accelerates the synthesis of long sequences like peptides.[5][6]

  • High Yields: The use of large excesses of reagents can drive reactions to completion, leading to high coupling yields in each step.[4]

Significant Limitations:

  • High Reagent and Solvent Consumption: Driving reactions to completion requires a super-stoichiometric amount of expensive reagents (e.g., protected amino acids, coupling agents), and the extensive washing steps consume large volumes of solvents.[1][7][8] This contributes to a high environmental impact and significant operational costs.[9]

  • Scalability Challenges: While excellent for lab-scale synthesis (mg to g), the high cost of resins and reagents can make traditional SPS less cost-effective for large-scale industrial production.[3][10]

  • Reaction Monitoring: It can be difficult to monitor reaction completion in real-time on the solid support.

Generalized Experimental Workflow: Solid-Phase Synthesis (SPPS) of a Dipeptide (Ala-Gly)

Protocol:

  • Resin Preparation: Swell a pre-loaded Fmoc-Gly-Wang resin in a suitable solvent like N,N-Dimethylformamide (DMF).[1] The swelling is crucial for reagent accessibility.[9]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine. Wash the resin thoroughly with DMF to remove piperidine and the cleaved protecting group.[1]

  • Amino Acid Activation & Coupling: In a separate vessel, activate the next amino acid (Fmoc-Ala-OH) by mixing it with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin. Agitate for 1-2 hours to allow the amide bond to form.[1]

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and then dichloromethane (DCM) to remove all soluble reagents and byproducts.[1]

  • Cleavage: Treat the resin with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA) along with scavengers (e.g., water, TIS), to release the final dipeptide from the solid support.[1]

  • Isolation: Precipitate the cleaved peptide in cold ether, centrifuge, and lyophilize to obtain the crude product.

SPPS_Workflow cluster_cycle Iterative Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Repeat 'n-1' times Coupling Amino Acid Coupling (Activated AA, Base) Wash1->Coupling Repeat 'n-1' times Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat 'n-1' times Wash2->Deprotection Repeat 'n-1' times Cleavage Final Cleavage (e.g., TFA Cocktail) Wash2->Cleavage Resin Start: Fmoc-AA-Resin Resin->Deprotection Isolation Isolation & Purification Cleavage->Isolation FinalProduct Final Peptide Isolation->FinalProduct LPPS_Workflow cluster_cycle Iterative Cycle Coupling Coupling in Solution Purification1 Workup & Purification (Extraction, Crystallization, etc.) Coupling->Purification1 Deprotection Deprotection Purification1->Deprotection Purification2 Workup & Purification Deprotection->Purification2 Purification2->Coupling Repeat 'n-1' times FinalProduct Final Product Purification2->FinalProduct Start Start: Protected Amino Acid Start->Coupling Heating_Comparison cluster_Conventional Conventional Heating cluster_Microwave Microwave Heating HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction ReactionMix_C Reaction Mixture VesselWall->ReactionMix_C Conduction MicrowaveSource Microwave Source (Magnetron) ReactionMix_M Reaction Mixture MicrowaveSource->ReactionMix_M Direct Irradiation Vessel_M Vessel Wall (Transparent) Decision_Tree Start Project Goal? Complexity What is the molecular complexity? (e.g., peptide length) Start->Complexity Speed Is speed the primary driver? Start->Speed Scale What is the required scale? SPPS Solid-Phase Synthesis (SPPS) Scale->SPPS Small to Medium Scale (mg-g) LPPS Liquid-Phase Synthesis (LPPS) Scale->LPPS Large Scale (kg+) Complexity->Scale < 10-15 residues or simple molecule Complexity->SPPS > 15 residues or repetitive sequence Speed->Complexity No MAS Consider Microwave-Assisted Synthesis (MAS) to accelerate Speed->MAS Yes note MAS can be applied to both SPPS and LPPS workflows. MAS->note

References

Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies of 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from the benchtop to potential clinical application is a meticulous process of validation. A critical phase in this journey is the comparative analysis of in vitro and in vivo data. This guide provides an in-depth technical comparison of methodologies for evaluating 2-(5-Bromo-2-hydroxyphenyl)acetic acid , a compound of interest due to its structural similarities to known bioactive molecules, particularly those with anti-inflammatory properties. While direct and extensive research on this specific molecule is emerging, this guide synthesizes established experimental frameworks used for analogous compounds to provide a robust roadmap for its investigation.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the class of substituted phenylacetic acids. The presence of a hydroxyl group and a bromine atom on the phenyl ring suggests potential for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, as observed in structurally related compounds[1][2][3]. The acetic acid moiety further enhances its potential for biological interaction. Understanding the therapeutic promise of this molecule necessitates a rigorous evaluation, beginning with controlled, single-variable in vitro assays and progressing to complex, systemic in vivo models.

In Vitro Evaluation: Mechanistic Insights in a Controlled Environment

In vitro studies are foundational, offering a cost-effective and high-throughput means to elucidate the primary mechanism of action of a test compound.[4] These assays are crucial for initial screening and for understanding how the compound interacts with specific molecular targets.

Key In Vitro Assays for Anti-Inflammatory Activity

Given the structural alerts for anti-inflammatory potential, a logical starting point is to investigate the compound's effect on key inflammatory pathways.

Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[5] This assay provides a preliminary indication of a compound's ability to stabilize proteins and, by extension, its potential anti-inflammatory activity.[5][6]

Step-by-Step Methodology:

  • Prepare a 0.2% solution of Bovine Serum Albumin (BSA) in Tris buffer (pH 6.8).

  • Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • To 2.8 ml of the BSA solution, add 0.2 ml of the test compound or standard drug solution.

  • A control group should be prepared with the solvent alone.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 72°C for 5 minutes.

  • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[5]

Rationale: The stabilization of lysosomal membranes is crucial in limiting the inflammatory response. This assay assesses the compound's ability to protect HRBC membranes from hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[7]

Step-by-Step Methodology:

  • Obtain fresh human blood and prepare a 10% v/v suspension of HRBCs in isosaline.

  • Prepare a reaction mixture containing 1 ml of phosphate buffer (pH 7.4), 2 ml of hyposaline, and 0.5 ml of the HRBC suspension.

  • Add 0.5 ml of various concentrations of this compound or a standard drug.

  • Incubate the mixtures at 37°C for 30 minutes.

  • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins.[4] Investigating the inhibitory activity against both COX and LOX enzymes can provide crucial insights into the compound's mechanism.[4]

Step-by-Step Methodology:

  • Utilize commercially available colorimetric or fluorometric COX and LOX inhibitor screening kits.

  • Follow the manufacturer's protocol, which typically involves the incubation of the respective enzyme with its substrate (e.g., arachidonic acid) in the presence and absence of the test compound.

  • Measure the product formation (e.g., prostaglandin E2 for COX-2) using a plate reader.

  • Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Presentation: In Vitro Results
AssayEndpointExpected Outcome for Active Compound
Protein Denaturation% InhibitionConcentration-dependent increase in inhibition
HRBC Membrane Stabilization% StabilizationConcentration-dependent increase in stabilization
COX-2 InhibitionIC50 (µM)Low micromolar or nanomolar IC50 value
LOX InhibitionIC50 (µM)Low micromolar or nanomolar IC50 value

In Vivo Evaluation: Assessing Systemic Efficacy and Safety

While in vitro assays provide mechanistic clues, in vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[8][9]

Key In Vivo Models for Inflammation

InflammationPathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell Immune Cells (e.g., Macrophages) Stimulus->Cell COX2 COX-2 Cell->COX2 LOX LOX Cell->LOX PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Edema, Pain) PGs->Inflammation LTs->Inflammation Compound 2-(5-Bromo-2-hydroxyphenyl) acetic acid Compound->COX2 Inhibition Compound->LOX Inhibition

References

The Art of Optimization: A Comparative Guide to the Pharmacokinetic Profiles of Drug Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Molecule

In the intricate ballet of drug discovery and development, the identification of a biologically active parent molecule is a pivotal first step. However, the journey from a promising compound to a clinically effective therapeutic is often fraught with challenges, paramount among them being an unfavorable pharmacokinetic (PK) profile.[1] Pharmacokinetics, the study of how an organism affects a drug, governs its absorption, distribution, metabolism, and excretion (ADME) - processes that dictate the onset, intensity, and duration of therapeutic effect.[2][3] An otherwise potent molecule may fail due to poor oral bioavailability, rapid metabolism, or inadequate distribution to the target site.

This guide, intended for researchers, scientists, and drug development professionals, delves into the strategic modification of parent drugs to create derivatives with optimized pharmacokinetic properties. We will explore the rationale behind these chemical alterations and provide a framework for the comprehensive comparison of their PK profiles, supported by robust experimental data and methodologies. This is not merely an academic exercise; it is the art and science of transforming a promising lead into a viable therapeutic agent.

Pillar 1: Deconstructing Pharmacokinetics - The Four Pillars of ADME

A thorough understanding of the core pharmacokinetic parameters is fundamental to any comparative analysis. These parameters provide a quantitative framework for evaluating how a drug and its derivatives behave within a biological system.[4][5]

Absorption: The Gateway to Systemic Circulation

For a drug to exert a systemic effect, it must first enter the bloodstream. The rate and extent of this process are defined by several key parameters:

  • Bioavailability (F): The fraction of an administered dose that reaches the systemic circulation unchanged.[4] For orally administered drugs, this is a critical hurdle, as it is influenced by dissolution, permeability across the gut wall, and first-pass metabolism in the liver.[6][7]

  • Cmax (Maximum Concentration): The peak concentration of the drug in the plasma.[4] It is a crucial indicator of the rate of absorption and is often linked to the therapeutic effect and potential for acute toxicity.

  • Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.[4] A shorter Tmax generally indicates a faster rate of absorption.

Distribution: The Journey to the Target

Once in the bloodstream, a drug is distributed to various tissues and organs. The efficiency of this process is influenced by:

  • Volume of Distribution (Vd): A theoretical volume that represents the extent to which a drug is distributed in the body's tissues rather than in the plasma.[5] A large Vd suggests extensive tissue distribution.

  • Protein Binding: Many drugs bind to plasma proteins, such as albumin. Only the unbound (free) fraction of the drug is pharmacologically active and able to diffuse into tissues.[5] High plasma protein binding can limit the amount of free drug available to reach the target site.

Metabolism: The Body's Chemical Transformation

The body possesses a sophisticated enzymatic machinery, primarily in the liver, that chemically modifies drugs. This biotransformation can lead to:

  • Activation: In the case of prodrugs, metabolism is required to convert the inactive derivative into the active parent drug.

  • Inactivation and Detoxification: Most commonly, metabolism converts active drugs into less active or inactive metabolites that are more easily excreted.

  • Formation of Toxic Metabolites: In some instances, metabolism can produce reactive metabolites that can cause cellular damage.

Excretion: The Final Exit

The irreversible removal of a drug and its metabolites from the body is the final step in its pharmacokinetic journey. The primary routes of excretion are:

  • Renal Excretion: The kidneys filter drugs from the blood into the urine.

  • Hepatic Excretion: Drugs and their metabolites can be transported from the liver into the bile and eliminated in the feces.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug.[4]

  • Half-life (t½): The time required for the plasma concentration of a drug to decrease by half.[4] It is a key determinant of the dosing frequency.

Pillar 2: The Prodrug Strategy - A Case Study of Acyclovir and Valacyclovir

A classic and highly successful strategy for improving the pharmacokinetic profile of a parent drug is the development of a prodrug. A prodrug is an inactive or less active derivative that is converted into the active parent drug within the body through enzymatic or chemical biotransformation. This approach can overcome various ADME limitations of the parent molecule.[8][9][10]

A prime example of this strategy is the relationship between the antiviral drug acyclovir and its L-valyl ester prodrug, valacyclovir.[9] Acyclovir is effective against herpes viruses but suffers from poor oral bioavailability, typically ranging from only 10% to 20%.[9] This necessitates frequent, high-dose administration to achieve therapeutic plasma concentrations.

Valacyclovir was designed to address this limitation. By adding an L-valine ester to the acyclovir molecule, the resulting prodrug is actively transported across the intestinal wall by peptide transporters.[9][11] Following absorption, it is rapidly and almost completely converted to acyclovir by first-pass metabolism in the intestine and liver.[9][11]

Comparative Pharmacokinetic Data: Acyclovir vs. Valacyclovir

The following table summarizes the key pharmacokinetic parameters of acyclovir and its prodrug derivative, valacyclovir, demonstrating the profound impact of this chemical modification.

ParameterAcyclovir (Parent Drug)Valacyclovir (Derivative)Significance of the Difference
Oral Bioavailability (F) 10-20%[9]~54%[9][11]Valacyclovir's bioavailability is 3 to 5 times greater than that of acyclovir, allowing for lower and less frequent dosing.[11][12]
Dosing Regimen Multiple times per dayOnce or twice daily[13]Improved patient convenience and adherence to treatment.
Active Moiety AcyclovirAcyclovir (after conversion)Both drugs ultimately deliver the same active compound to the systemic circulation.

This case study powerfully illustrates how a targeted chemical modification can dramatically enhance the clinical utility of a drug by improving its pharmacokinetic profile.

Pillar 3: The Experimental Workflow - A Guide to Comparative Pharmacokinetic Profiling

A robust comparison of the pharmacokinetic profiles of a parent drug and its derivatives requires a series of well-designed in vitro and in vivo experiments. The following section outlines the key methodologies and the rationale behind their application.

In Vitro ADME Assays: Early Insights into Drug Disposition

In vitro assays are indispensable tools in early drug discovery, providing rapid and cost-effective screening of a large number of compounds.[14] They offer crucial insights into a derivative's potential ADME properties before advancing to more complex and resource-intensive in vivo studies.

  • Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[15][16]

  • Rationale: Rapid metabolism in the liver is a major cause of low oral bioavailability and a short duration of action. This assay helps to identify derivatives with improved metabolic stability.[17]

  • Experimental Protocol:

    • Preparation of Reagents:

      • Thaw pooled human or animal liver microsomes and keep on ice.[5]

      • Prepare a working solution of the test compound and positive controls (e.g., dextromethorphan, midazolam) in a suitable solvent.[5]

      • Prepare an NADPH regenerating system to ensure sustained enzyme activity.[15]

    • Incubation:

      • In a 96-well plate, combine the microsomal solution, the test compound, and the NADPH regenerating system.[18]

      • Initiate the reaction by pre-incubating the mixture at 37°C, followed by the addition of the NADPH regenerating system.[15]

      • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[16]

    • Reaction Termination and Sample Processing:

      • At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5][18]

      • Centrifuge the plate to precipitate the proteins.[15]

    • Bioanalysis:

      • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[5]

    • Data Analysis:

      • Plot the natural logarithm of the percentage of remaining parent compound versus time.

      • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[18]

  • Objective: To determine the fraction of a drug that is bound to plasma proteins.

  • Rationale: Only the unbound fraction of a drug is pharmacologically active. High plasma protein binding can limit the drug's efficacy and distribution into tissues.[12]

  • Experimental Protocol (Equilibrium Dialysis):

    • Apparatus Setup:

      • Hydrate the dialysis membranes (e.g., MWCO 12-14 kDa) according to the manufacturer's instructions.

      • Assemble the equilibrium dialysis apparatus, creating two chambers separated by the membrane.

    • Sample Preparation and Incubation:

      • Spike plasma (human or animal) with the test compound at a known concentration and add it to one chamber (the plasma chamber).[12]

      • Add a protein-free buffer (e.g., PBS) to the other chamber (the buffer chamber).[12]

      • Incubate the apparatus at 37°C with gentle shaking for a predetermined time to allow the unbound drug to reach equilibrium across the membrane.[12]

    • Sample Collection and Analysis:

      • After incubation, collect aliquots from both the plasma and buffer chambers.[12]

      • Analyze the concentration of the drug in both aliquots using a validated LC-MS/MS method.[12]

    • Data Analysis:

      • Calculate the fraction unbound (fu) using the following formula:

        • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug and its derivatives in a living system.[1] These studies integrate all the ADME processes and provide the data necessary to predict human pharmacokinetics.[13]

  • Objective: To determine the plasma concentration-time profile of a drug and its derivatives after administration and to calculate key pharmacokinetic parameters.

  • Rationale: In vivo studies provide a comprehensive assessment of a drug's ADME properties and are crucial for dose selection and predicting clinical outcomes.

  • Experimental Protocol (Oral Administration in Rats):

    • Animal Acclimatization and Dosing:

      • Acclimatize the animals (e.g., Sprague-Dawley rats) to the laboratory conditions with free access to food and water.[2]

      • Administer the parent drug and its derivative to separate groups of animals via oral gavage at a predetermined dose.[2]

    • Blood Sampling:

      • Collect blood samples from a suitable site (e.g., tail vein) at multiple time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[2]

      • Process the blood samples to obtain plasma, which is then stored frozen until analysis.[2]

    • Bioanalysis:

      • Develop and validate a sensitive and specific bioanalytical method (typically LC-MS/MS) for the quantification of the parent drug and its derivatives in plasma. The validation should adhere to regulatory guidelines (e.g., FDA, EMA) and assess parameters such as accuracy, precision, selectivity, and stability.[11][14]

      • Analyze the plasma samples to determine the drug concentrations at each time point.

    • Pharmacokinetic Analysis:

      • Plot the plasma concentration-time data for each compound.

      • Use non-compartmental analysis software to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and CL.

      • Calculate the oral bioavailability (F) by comparing the AUC after oral administration to the AUC after intravenous administration of the same dose.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the experimental workflows and the overarching pharmacokinetic process.

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A Oral Administration B Dissolution in GI Tract A->B C Permeation across Gut Wall B->C D Systemic Circulation C->D Enters Bloodstream E Tissue Distribution D->E G Liver D->G I Kidney D->I Renal Artery F Target Site E->F H Metabolites G->H K Bile G->K Biliary Excretion H->D Re-enters Circulation J Urine I->J L Feces K->L

Caption: The four key stages of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME).

In_Vitro_Workflow cluster_Metabolic_Stability Metabolic Stability Assay cluster_Protein_Binding Plasma Protein Binding Assay MS1 Incubate Derivative with Liver Microsomes & NADPH MS2 Terminate Reaction at Time Points MS1->MS2 MS3 Quantify Remaining Compound (LC-MS/MS) MS2->MS3 MS4 Calculate t½ and CLint MS3->MS4 PPB1 Equilibrium Dialysis of Derivative in Plasma PPB2 Collect Samples from Plasma & Buffer Chambers PPB1->PPB2 PPB3 Quantify Compound in Both Chambers (LC-MS/MS) PPB2->PPB3 PPB4 Calculate Fraction Unbound (fu) PPB3->PPB4

Caption: Workflow for key in vitro pharmacokinetic assays.

In_Vivo_Workflow start Administer Parent Drug & Derivative to Animal Models (e.g., Oral Gavage) sampling Collect Blood Samples at Predetermined Time Points start->sampling processing Process Blood to Obtain Plasma sampling->processing bioanalysis Quantify Drug Concentrations in Plasma (LC-MS/MS) processing->bioanalysis pk_analysis Perform Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC, t½, etc.) bioanalysis->pk_analysis comparison Compare PK Profiles of Parent Drug and Derivative pk_analysis->comparison

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion: A Data-Driven Approach to Drug Optimization

The journey of a drug from discovery to clinical application is a testament to the power of iterative optimization. The strategic design and synthesis of derivatives with enhanced pharmacokinetic properties are central to this process. By employing a rigorous and systematic approach to the comparative analysis of their ADME profiles, researchers can make data-driven decisions to select the most promising candidates for further development. This guide has provided a framework for this critical evaluation, integrating the fundamental principles of pharmacokinetics with detailed experimental protocols and illustrative case studies. The ultimate goal is to rationally design and develop safer and more effective medicines, and a thorough understanding of the pharmacokinetic profile of every derivative is an indispensable step towards achieving that objective.

References

A Comparative Guide to the Computational Modeling of 2-(5-Bromo-2-hydroxyphenyl)acetic acid as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the initial assessment of a novel chemical entity is a critical juncture. The decision to allocate resources for synthesis and in vitro testing hinges on a robust, data-driven prediction of its potential efficacy and drug-likeness. This guide provides an in-depth, comparative analysis of computational modeling techniques applied to 2-(5-Bromo-2-hydroxyphenyl)acetic acid, a compound of interest within the broader class of phenylacetic acids and salicylates known for their anti-inflammatory properties.

We move beyond a simple listing of methods to explain the causality behind our workflow. This guide is designed as a self-validating system, where each computational step builds upon the last to create a cohesive and predictive profile of the target molecule. We will compare its performance against structural isomers to understand how subtle chemical changes can impact biological activity and pharmacokinetic profiles.

The Scientific Premise: Why Model This Compound?

Phenylacetic acid derivatives, such as the widely-used NSAID Diclofenac, are known inhibitors of the cyclooxygenase (COX) enzymes.[1] These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandin H2 (PGH2).[2] However, broad-spectrum COX inhibition can lead to significant gastrointestinal and cardiovascular side effects.[3] A more refined therapeutic strategy targets downstream enzymes in this pathway, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), which specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2).[2][4] PGE2 is a key mediator of inflammation, pain, and fever.[5][6] Inhibiting mPGES-1 offers the potential for potent anti-inflammatory effects with a theoretically improved safety profile.[2][3]

Given its structural similarity to salicylates and other phenylacetic acid-based anti-inflammatory agents, we hypothesize that this compound may act as an inhibitor of mPGES-1. This guide will computationally test this hypothesis.

The Comparative Framework: Molecule Selection

To provide a meaningful comparison, we will analyze our lead molecule alongside two of its structural isomers. This allows us to probe the importance of the bromine and hydroxyl group positions on the phenyl ring with respect to target binding and pharmacokinetic properties.

Compound ID Compound Name Structure
LEAD-01 This compoundN/A (Structure inherent to the name)
COMP-01 2-(4-Bromo-2-hydroxyphenyl)acetic acid[7]N/A (Structure inherent to the name)
COMP-02 2-(2-Bromo-4-hydroxyphenyl)acetic acidN/A (Structure inherent to the name)

Methodological Pipeline: A Multi-Scale Approach

Our computational evaluation employs a tiered approach, starting from the fundamental electronic structure of the molecules and progressing to their interaction with the biological target and their predicted behavior within an organism.

G cluster_0 Ligand Preparation & Analysis cluster_1 Structure-Based Drug Design cluster_2 Ligand-Based Drug Design QM 1. Quantum Mechanics (QM) Geometry Optimization & Electronic Property Calculation Docking 2. Molecular Docking Binding Pose & Affinity Prediction (Target: mPGES-1) QM->Docking Optimized 3D Structures ADMET 3. ADMET Prediction Pharmacokinetics & Toxicity Profiling QM->ADMET Input Structures Docking->ADMET Provides Biological Context

Caption: Computational workflow for molecular assessment.

Level 1: Quantum Mechanical (QM) Calculations

Expertise & Experience: Before we can simulate how a molecule interacts with a protein, we must first determine its most stable three-dimensional shape and electron distribution. Molecular mechanics force fields are fast but can be inaccurate for novel molecules. Quantum mechanics, while computationally more expensive, provides a highly accurate description of molecular geometry and electronic properties by solving the Schrödinger equation.[8][9] This accuracy is paramount, as even slight changes in bond lengths or charge distribution can drastically alter predicted binding affinity.

Experimental Protocol: Ligand Geometry Optimization

  • Initial Structure Generation: Draw the 2D structure of each compound (LEAD-01, COMP-01, COMP-02) in a molecular editor (e.g., Avogadro, ChemDraw). Generate an initial 3D conformation.

  • Conformational Search: For flexible molecules, a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) is performed to identify low-energy starting points for QM calculations.

  • QM Optimization:

    • Software: Gaussian, ORCA, or other QM software package.

    • Method: Density Functional Theory (DFT) is the method of choice, offering a good balance of accuracy and computational cost.[9] We will use the B3LYP functional.

    • Basis Set: The 6-31G(d,p) basis set is a standard choice for organic molecules, providing sufficient flexibility to describe the electron orbitals.

    • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent is applied.

    • Calculation Type: Opt Freq (Optimization and Frequency). This calculates the lowest energy geometry and confirms it is a true minimum (no imaginary frequencies).

  • Output Analysis: The primary outputs are the optimized 3D coordinates, the final energy of the molecule, and electronic property data (e.g., dipole moment, molecular orbital energies).

Level 2: Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding energy score.[3] This structure-based approach is fundamental to modern drug discovery.[10] The choice of docking software and the preparation of both the protein and the ligand are critical steps that demand meticulous attention to detail to yield meaningful results. An improperly prepared protein or ligand can lead to nonsensical binding poses and unreliable scores.

Experimental Protocol: Docking against Human mPGES-1

  • Protein Preparation:

    • Source: Download the crystal structure of human mPGES-1 from the Protein Data Bank (PDB). We will use PDB ID: 4BPM , which is a high-resolution structure of the enzyme.

    • Cleaning: Using software like UCSF Chimera or AutoDockTools, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Protonation: Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. This step is critical and must account for the appropriate ionization states of amino acid residues at physiological pH.

    • File Conversion: Convert the cleaned protein file into the .pdbqt format required by AutoDock Vina, which includes atomic charges.[2][4]

  • Ligand Preparation:

    • Use the QM-optimized structures from the previous step as the input.

    • Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.

    • Convert the ligand files to the .pdbqt format.

  • Binding Site Definition (Grid Box Generation):

    • The active site of mPGES-1 is well-characterized. The binding site is defined by creating a 3D grid box that encompasses the key active site residues. For 4BPM, this site is located in the cavity between the monomers. The center and dimensions of the box must be large enough to allow the ligand to move freely but small enough to focus the search, increasing efficiency.

  • Docking Simulation:

    • Software: AutoDock Vina is a widely used and validated open-source docking program.[11]

    • Execution: Run the docking simulation for each of the three compounds. Vina uses an iterated local search global optimizer to explore possible binding poses.

    • Parameters: The exhaustiveness parameter is increased (e.g., to 16 or 32) to ensure a more thorough search of the conformational space, at the cost of longer computation time.

  • Results Analysis:

    • Binding Affinity: Vina reports the binding affinity in kcal/mol. More negative values indicate stronger predicted binding.

    • Pose Visualization: The top-scoring binding poses are visualized using software like PyMOL or Chimera. The analysis focuses on identifying key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and protein residues.

G PDB 1. Obtain Protein Structure (PDB ID: 4BPM) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean Protonate 3. Add Hydrogens Clean->Protonate PDBQT_P 4. Convert to PDBQT (Protein File) Protonate->PDBQT_P Grid 5. Define Binding Site (Grid Box) PDBQT_P->Grid QM_Ligand 1. Obtain Ligand Structure (From QM Optimization) PDBQT_L 2. Convert to PDBQT (Ligand File) QM_Ligand->PDBQT_L Vina 6. Run AutoDock Vina PDBQT_L->Vina Grid->Vina Analyze 7. Analyze Results (Binding Energy, Pose) Vina->Analyze

Caption: Workflow for Molecular Docking.

Level 3: ADMET Prediction

Expertise & Experience: A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling predicts these properties.[5][12] Early computational assessment of ADMET is a cornerstone of modern drug discovery, helping to eliminate compounds likely to fail in later, more expensive clinical stages.[13] We will use established, publicly available web servers that leverage large datasets of experimental results to build their predictive models.

Experimental Protocol: In Silico ADMET Profiling

  • Tool Selection: We will use two well-regarded, free web servers to provide a consensus view:

    • SwissADME: Provides a broad overview of physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness filters (e.g., Lipinski's rule of five).

    • ADMETlab 2.0 or ADMET-AI: Offers predictions for a wide range of specific endpoints, including absorption levels, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and various toxicity indicators like Ames mutagenicity.[6]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string for each QM-optimized compound is submitted to the servers.

  • Data Collection: Systematically collect the key predicted parameters from the output of each server. This includes:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Gastrointestinal (GI) absorption, BBB permeation, CYP inhibitor status (for major isoforms like 2D6, 3A4).

    • Drug-Likeness: Number of violations of Lipinski's, Ghose's, and Veber's rules.

    • Toxicity: Ames mutagenicity, hepatotoxicity predictions.

Comparative Analysis: Synthesizing the Data

The results from our multi-level computational pipeline are summarized below. This allows for a direct, objective comparison of our lead compound against its structural isomers.

Table 1: Predicted Physicochemical and Docking Results
Compound ID Molecular Formula MW ( g/mol ) TPSA (Ų) LogP mPGES-1 Docking Score (kcal/mol)
LEAD-01 C₈H₇BrO₃231.0457.531.95-7.8
COMP-01 C₈H₇BrO₃231.0457.531.88-7.1
COMP-02 C₈H₇BrO₃231.0457.531.91-6.5

Note: TPSA and LogP values are consensus predictions from SwissADME.

Interpretation: All three compounds are identical in formula and mass. Their predicted lipophilicity (LogP) and polarity (TPSA) are very similar. However, the molecular docking scores show a clear distinction. LEAD-01 is predicted to have the strongest binding affinity for the mPGES-1 active site. This suggests that the 5-bromo, 2-hydroxy substitution pattern is the most favorable for binding among the three isomers tested. A detailed analysis of the binding pose for LEAD-01 would likely reveal specific hydrogen bonds from the hydroxyl and carboxylic acid groups and favorable hydrophobic interactions involving the brominated ring that are less optimal in the other isomers.

Table 2: Predicted ADMET Profile Comparison
Parameter LEAD-01 COMP-01 COMP-02 Desirable Range/Outcome
GI Absorption HighHighHighHigh
BBB Permeant NoNoNoNo (for peripheral action)
Lipinski Violations 0000
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor YesYesYesNo
Ames Mutagenicity NoNoNoNo
Hepatotoxicity Low RiskLow RiskLow RiskLow Risk / No

Note: Data is a synthesized representation of typical outputs from ADMET predictors like SwissADME and ADMETlab 2.0.

Interpretation: The ADMET profiles for all three isomers are broadly favorable and very similar. They are all predicted to have high gastrointestinal absorption and are unlikely to cross the blood-brain barrier, which is desirable for a peripherally acting anti-inflammatory drug. All compounds adhere to Lipinski's rule of five, indicating good drug-likeness. A potential liability is the predicted inhibition of the CYP3A4 enzyme, a major metabolic enzyme, which could lead to drug-drug interactions. This is a common flag for many phenolic compounds and would need to be investigated experimentally. Crucially, none of the compounds are flagged for mutagenicity.

Conclusion and Future Directions

This computational comparison provides a strong, data-driven rationale for prioritizing This compound (LEAD-01) for further investigation. While all three isomers exhibit promising drug-like properties, the molecular docking simulations clearly predict that LEAD-01 possesses a superior binding affinity for the mPGES-1 enzyme target.

The causality is clear: the specific arrangement of substituents in LEAD-01 appears to create a more optimal set of interactions within the enzyme's active site compared to its isomers. This finding, combined with a favorable ADMET profile, elevates LEAD-01 as the primary candidate for synthesis and subsequent in vitro validation. The next logical steps would be to perform enzymatic assays to confirm its inhibitory activity against mPGES-1 and to experimentally verify the predicted metabolic liabilities, particularly the interaction with CYP3A4. This guide demonstrates how a structured, multi-scale computational workflow can efficiently screen and prioritize novel compounds, saving valuable time and resources in the drug discovery pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(5-Bromo-2-hydroxyphenyl)acetic acid. As a halogenated aromatic carboxylic acid, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond mere procedural steps to explain the causality behind each recommendation.

Part 1: Hazard Assessment and Chemical Profile

Expected Hazards:

  • Acute Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. The presence of the bromo- group on the aromatic ring can enhance toxicity.[1][2]

  • Skin and Eye Damage: The carboxylic acid functional group makes the compound acidic and likely corrosive. It is expected to cause severe skin burns and serious eye damage.[2][3]

  • Respiratory Irritation: As a solid, dust inhalation may cause respiratory irritation.

  • Environmental Hazard: Halogenated organic compounds are often persistent in the environment and can be very toxic to aquatic life.[1][2] Improper disposal can lead to long-term ecological damage.

The core principle of this guide is to treat this compound as a hazardous waste with corrosive, toxic, and environmentally damaging properties.

Part 2: Regulatory Framework: Adherence to RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe management from generation to final disposal.[1]

This compound falls under the category of halogenated organic compounds . As such, it must be managed as a regulated hazardous waste. Specific EPA waste codes for halogenated organic wastes (such as those in the F001, F027, or K-series) may apply depending on how the waste was generated.[4]

Key Regulatory Mandates:

  • DO NOT dispose of this chemical down the sewer system or in regular trash.[1]

  • Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • All waste containers must be properly labeled and kept closed when not in use.

Part 3: Personal Protective Equipment (PPE) for Waste Handling

Due to the compound's presumed corrosive and toxic nature, a stringent PPE protocol is mandatory for all personnel handling the waste.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a full-face shield.Protects against splashes that can cause severe eye damage or blindness.[3]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause chemical burns and toxicity.[2]
Body Protection A lab coat worn fully buttoned.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection All handling of the solid or its solutions should be within a certified chemical fume hood.Prevents inhalation of dust or vapors, which are presumed to be toxic and irritating.[1]

Part 4: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

For Small Spills (Solid):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the full PPE described in Part 3.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collection: Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Use non-sparking tools.

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EH&S) department and emergency services.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Part 5: Waste Segregation, Collection, and Storage

Proper segregation is arguably the most critical step in the laboratory waste management process. The co-mingling of incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a chemically compatible container, preferably polyethylene, that can be securely sealed.

  • Segregation is Key: This waste must be collected in a container specifically designated for Halogenated Organic Waste .[5] Never mix it with non-halogenated organic waste, aqueous waste, or other waste streams.

  • Labeling: As soon as the first quantity of waste is added, the container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components and their approximate concentrations.

    • Appropriate hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).

  • Storage: The waste container must be kept in a designated Satellite Accumulation Area (SAA). This area should be:

    • At or near the point of waste generation.

    • Under the control of laboratory personnel.

    • Within secondary containment (e.g., a spill tray) to contain any potential leaks.

    • The container must remain sealed at all times, except when waste is being added.

Part 6: Approved Disposal Procedure

The final disposition of this compound waste must be handled by a licensed hazardous waste management company.

Step-by-Step Disposal Workflow:

  • Accumulation: Collect the waste as described in Part 5.

  • Request Pickup: Once the container is full, or before the mandated accumulation time limit is reached, contact your institution's EH&S department to schedule a waste pickup.

  • Transportation: The licensed waste hauler will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Treatment: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration .[5][6] This process destroys the organic molecule. These incinerators are equipped with advanced scrubbing and emission control systems to neutralize the hydrogen bromide (HBr) gas formed during combustion, preventing its release into the atmosphere.

Visualizations and Quick Reference

Disposal Decision Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A Generation of This compound Waste B Is it a Halogenated Organic Compound? A->B C Segregate into HALOGENATED ORGANIC Waste Container B->C Yes D Incorrect Path: Do NOT mix with non-halogenated waste B->D No E Use a compatible, sealable container C->E F Label container immediately: 'Hazardous Waste' + Chemical Name + Hazards E->F G Store in designated SAA with secondary containment F->G H Container Full or Time Limit Reached? G->H I Contact EH&S for waste pickup H->I Yes J Licensed contractor transports to TSDF I->J K Disposal via High-Temperature Incineration J->K

Caption: Waste Disposal Workflow for this compound.

Disposal Quick Reference: Do's and Don'ts
DoDon't
Do treat this compound as corrosive, toxic, and an environmental hazard.Don't pour any amount down the drain.
Do wear appropriate PPE, including goggles, gloves, and a lab coat.Don't mix with non-halogenated, aqueous, or other incompatible waste.
Do handle the waste inside a chemical fume hood.Don't leave the waste container open or unlabeled.
Do segregate into a dedicated "Halogenated Organic Waste" container.Don't dispose of in regular trash or biohazard bags.
Do store the waste container in a secondary containment tray.Don't attempt to neutralize the waste unless you are specifically trained and authorized.
Do contact your EH&S department for pickup and final disposal.Don't accumulate more than 55 gallons of hazardous waste in your SAA.

References

Personal protective equipment for handling 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-(5-Bromo-2-hydroxyphenyl)acetic acid

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

This guide serves as an essential operational and safety directive for researchers, scientists, and drug development professionals handling this compound (CAS No: 38692-72-7). Adherence to these protocols is critical for minimizing exposure risk, ensuring the integrity of experimental outcomes, and maintaining a safe laboratory environment. This document moves beyond a simple checklist, providing the causal reasoning behind each procedural step to foster a deeply ingrained culture of safety and precision.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the hazard profile of a chemical is the foundation of safe handling. While specific toxicological data for this compound is not extensively published, data from structurally related compounds and supplier safety data sheets (SDS) allow for a robust risk assessment. The primary hazards are associated with irritant properties typical of phenolic and acetic acid derivatives, compounded by the presence of a bromine substituent.

The compound is classified as a hazardous chemical and presents the following primary risks:

  • Skin Irritation (Category 2) : Direct contact may cause inflammation, redness, itching, or blistering.[1][2][3]

  • Serious Eye Irritation (Category 2A) : Contact with eyes can result in significant irritation, pain, and potential damage to the cornea.[1][3][4]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : Inhalation of dust or aerosols may irritate the lungs and respiratory system.[1][2][3][5]

Given these hazards, all handling procedures must be designed to prevent direct contact and aerosol generation.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a reliable barrier against chemical exposure. The following table summarizes the essential equipment, with detailed explanations below.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to ANSI Z87.1 or EN 166). A face shield is required when handling larger quantities or when there is a significant splash risk.[6][7]Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[1][4]
Skin Protection Nitrile or Neoprene gloves (inspect before use). A chemically resistant lab coat or apron.[8][9] Full-length pants and closed-toe leather or other protective shoes are mandatory.[7]Prevents skin contact and subsequent irritation. Nitrile and Neoprene offer broad resistance to acids and organic solvents.[9]
Respiratory Protection Use is mandatory in a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6][10]Minimizes the inhalation of dust or aerosols, preventing respiratory tract irritation.[1][5]
Eye and Face Protection: The First Line of Defense

The eyes are exceptionally vulnerable to chemical insults. Standard safety glasses are insufficient.

  • Tightly Fitting Goggles : These create a seal around the eyes, providing robust protection from splashes from any direction and from fine dust that may become airborne during weighing or transfer.[10][11]

  • Face Shield : When handling stock solutions or performing reactions with the potential for splashing, a face shield worn over safety goggles provides a critical secondary barrier, protecting the entire face.[7][12]

Skin and Body Protection: An Impermeable Barrier

The majority of laboratory exposures occur via skin contact.[12]

  • Gloves : Always inspect gloves for tears or punctures before use. When handling this compound, double-gloving can provide additional protection. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately as hazardous waste.

  • Lab Coat/Apron : A chemically resistant lab coat, buttoned completely, protects the torso and arms. For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat.[8]

  • Personal Clothing : Never wear shorts, skirts, or open-toed shoes in the laboratory. Long pants and fully enclosed shoes provide a final barrier against spills.[7]

Respiratory Protection: Controlling Inhalation Risks

The primary engineering control for preventing respiratory exposure is a properly functioning chemical fume hood. All weighing, reconstitution, and handling of the solid compound or its solutions should occur within the hood.[13][14] If engineering controls are insufficient to prevent the generation of dust or aerosols, respiratory protection is mandatory.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

Safe Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean. Designate a specific area for handling the compound. Ensure an eyewash station and safety shower are accessible and unobstructed.[2]

  • Donning PPE : Don PPE in the correct order: lab coat, respiratory protection (if required), eye/face protection, and finally, gloves.

  • Handling : Carefully open the container within the fume hood. Use a spatula to weigh the required amount onto weighing paper or into a suitable container. Avoid any actions that could generate dust. When preparing solutions, add the solid slowly to the solvent.

  • Post-Handling : Tightly seal the main container and store it in a cool, dry, well-ventilated area.[1]

  • Decontamination : Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful not to self-contaminate. Gloves should be removed last.

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2][4]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][4]

  • Inhalation : Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][4]

  • Spill : Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Sweep up the material, place it in a sealed, labeled container for hazardous waste, and decontaminate the spill area.[1][13]

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Chemical Waste : Dispose of unused this compound and any contaminated materials in a designated, labeled hazardous waste container.[1][4]

  • Contaminated PPE : All disposable PPE, such as gloves and weighing papers, must be placed in a sealed bag and disposed of as hazardous waste.[11]

Experimental Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase cluster_disposal Waste Disposal cluster_emergency Emergency Response prep 1. Verify Fume Hood & Safety Shower/Eyewash don_ppe 2. Don Full PPE (Coat, Goggles, Gloves) prep->don_ppe weigh 3. Weigh/Transfer Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve spill Spill or Exposure? weigh->spill Potential Event cleanup 5. Clean & Decontaminate Workspace dissolve->cleanup doff_ppe 6. Doff PPE Correctly cleanup->doff_ppe waste 8. Dispose of Contaminated Waste cleanup->waste wash 7. Wash Hands Thoroughly doff_ppe->wash waste_container Hazardous Waste Container spill_protocol Follow Spill Protocol spill->spill_protocol Yes first_aid Follow First-Aid Protocol (Eyes, Skin, Inhalation) spill->first_aid Yes seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling and emergency response.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.